Dimethyl 3-(4-fluorophenyl)pentanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-(4-fluorophenyl)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLSDWTKDQYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis & Enzymatic Desymmetrization of 3-(4-Fluorophenyl)pentanedioic Acid Dimethyl Ester
A Technical Monograph for Pharmaceutical Development
Executive Summary
In the landscape of antidepressant manufacturing, 3-(4-fluorophenyl)pentanedioic acid dimethyl ester (Dimethyl 3-(4-fluorophenyl)glutarate) serves as a linchpin intermediate. Its structural importance lies in the 4-fluorophenyl moiety—a pharmacophore critical for the potency of Selective Serotonin Reuptake Inhibitors (SSRIs), most notably Paroxetine (Paxil) .
This guide moves beyond basic characterization to address the core challenge in utilizing this compound: Enantioselective Desymmetrization . As a prochiral (meso) diester, the efficiency of its conversion to a chiral mono-ester dictates the stereochemical purity of the final API. This monograph details the physicochemical profile, an optimized chemo-enzymatic synthesis workflow, and a self-validating protocol for enzymatic resolution using Candida antarctica Lipase B (CAL-B).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The dimethyl ester offers superior solubility and lower melting points compared to its diacid counterpart, facilitating easier handling in liquid-phase organic synthesis.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | Dimethyl 3-(4-fluorophenyl)pentanedioate |
| Synonyms | Dimethyl 3-(4-fluorophenyl)glutarate; 3-(4-Fluorophenyl)glutaric acid dimethyl ester |
| CAS Number | 216690-15-2 (Ester); 3449-63-6 (Diacid form) |
| Molecular Formula | C₁₃H₁₅FO₄ |
| Molecular Weight | 254.25 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |
| Solubility | Soluble in MeOH, MTBE, Toluene, DCM; Insoluble in Water |
| Chirality | Achiral (Meso) – Prochiral center at C3 |
| Key Reactivity | Susceptible to hydrolysis (chemical/enzymatic), reduction, and cyclization |
Synthetic Pathway: The Chemo-Enzymatic Hybrid
The industrial synthesis of this target integrates classical Knoevenagel condensation with modern biocatalysis. The workflow is designed to minimize impurity carryover (specifically the des-fluoro analogs) while establishing the C3 stereocenter early in the sequence.
Phase 1: Chemical Assembly (The Michael Route)
The carbon skeleton is constructed via a Michael addition. p-Fluorobenzaldehyde is first converted to p-fluorocinnamate, which then undergoes conjugate addition with dimethyl malonate.
-
Critical Control Point: The Michael addition must be controlled to prevent polymerization or bis-addition. The use of sodium methoxide (NaOMe) in methanol is standard, but temperature control (< 60°C) is vital to suppress transesterification side products.
Phase 2: Biocatalytic Desymmetrization
This is the high-value step. The meso-diester possesses a plane of symmetry. Selective hydrolysis of one ester group breaks this symmetry, yielding a chiral mono-ester (hemi-ester).
-
Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1]
-
Selectivity: CAL-B typically exhibits high pro-S selectivity, hydrolyzing the pro-S ester group to yield the (S)-mono-methyl ester, which maps directly to the (3S, 4R) configuration of Paroxetine.
Visualization: Synthesis & Resolution Workflow
Figure 1: Chemo-enzymatic workflow transforming the achiral aldehyde precursor into the chiral Paroxetine scaffold via the glutarate intermediate.
Detailed Experimental Protocol: Enzymatic Desymmetrization
This protocol describes the conversion of Dimethyl 3-(4-fluorophenyl)glutarate to (S)-3-(4-fluorophenyl)glutaric acid monomethyl ester .
Reagents:
-
Substrate: Dimethyl 3-(4-fluorophenyl)glutarate (0.1 M).
-
Enzyme: Novozym 435 (Immobilized CAL-B), >10,000 PLU/g.
-
Solvent System: Phosphate Buffer (0.1 M, pH 7.0) with 10% v/v Acetonitrile or MTBE (to improve substrate solubility).
-
Base: 1.0 M NaOH (for pH stat titration).
Methodology:
-
Preparation: Dissolve 2.54 g (10 mmol) of the dimethyl ester in 10 mL of Acetonitrile. Add this to 90 mL of Phosphate buffer (pH 7.0) in a thermostated reactor vessel.
-
Initiation: Add 250 mg of Novozym 435 beads.
-
Reaction (pH Stat): Maintain temperature at 30°C. The hydrolysis releases acid, lowering pH. Use an automatic titrator to add 1.0 M NaOH, maintaining pH strictly at 7.0.
-
Why? Fluctuating pH alters the enzyme's ionization state and enantioselectivity.
-
-
Monitoring: Monitor consumption of base. The reaction should stop automatically at 1 equivalent of base (50% conversion of ester groups, but 100% molar conversion of substrate to mono-ester).
-
Termination: Filter off the enzyme beads (recyclable).
-
Work-up: Acidify the filtrate to pH 2.0 with HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.
-
Yield/Purity: Expected yield >90%. Expected ee >95% (S-enantiomer).[2][3]
Self-Validating Check:
-
If the reaction proceeds beyond 1 equivalent of NaOH, the enzyme is hydrolyzing the second ester group (over-hydrolysis), leading to the achiral diacid. Stop immediately if base consumption exceeds theoretical 1.05 eq.
Analytical Characterization
To validate the intermediate, use the following markers.
1. H-NMR (CDCl₃, 400 MHz):
-
Aryl Protons: δ 7.00–7.20 (m, 4H, Ar-H). Distinct splitting pattern due to Fluorine coupling.
-
Methoxy: δ 3.65 (s, 6H, 2 x OCH₃) for diester; splits into distinct signals for mono-ester.
-
Aliphatic: δ 2.55–2.90 (m, 4H, -CH₂-), δ 3.50 (m, 1H, -CH-).
2. HPLC (Chiral):
-
Column: Chiralcel OJ-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Detection: UV @ 254 nm.
-
Purpose: Quantify Enantiomeric Excess (ee) of the mono-ester. The (S)-isomer typically elutes second on OJ-H columns (verify with standards).
Safety & Handling
-
Hazards: The compound is an ester derivative of a fluorinated aromatic. It causes skin and eye irritation (H315, H319).
-
Fluorine Safety: While the C-F bond is stable, combustion can release HF. Use standard PPE (gloves, goggles).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.
References
-
Synthesis & Properties: Sigma-Aldrich Product 3449-63-6 (Acid form) & ECHA Registration Dossier for Dimethyl Glutarate (Analogous properties). |
-
Paroxetine Pathway: Process for the preparation of Paroxetine. U.S. Patent 4,007,196 & Journal of Fluorine Chemistry, "Improved synthesis of 4-fluorobenzaldehyde and downstream intermediates."
-
Enzymatic Resolution: Biotechnology and Bioprocess Engineering, "Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride/ester." (Validation of CAL-B specificity).
-
CAS Verification: Common Chemistry (CAS), Registry No. 216690-15-2. [4]
Sources
4-fluorophenyl glutarate diester synthesis intermediates
An In-Depth Technical Guide to the Core Synthesis Intermediates of 4-Fluorophenyl Glutarate Diester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 4-fluorophenyl glutarate diester, a compound of interest in materials science and pharmaceutical development, proceeds through several key intermediates. The selection of a synthetic route and the control of these intermediates are critical to achieving high yields and purity. This guide provides a detailed exploration of the primary synthetic pathways, focusing on the formation, characterization, and strategic manipulation of the core intermediates. We will delve into the mechanistic rationale behind common experimental choices, offering field-proven insights for researchers and process chemists.
Introduction: The Significance of 4-Fluorophenyl Glutarate Diester
Symmetrical diesters of glutaric acid, particularly those bearing functionalized aryl groups like 4-fluorophenyl, are valuable molecular building blocks. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds attractive for applications in liquid crystals, polymers, and as precursors for active pharmaceutical ingredients (APIs). A thorough understanding of their synthesis is paramount for efficient and scalable production.
The core challenge in synthesizing 4-fluorophenyl glutarate diester lies in the controlled formation of the ester linkages. This guide will focus on the two primary and most practical synthetic strategies, each involving distinct intermediates and reaction conditions:
-
Pathway A: Direct esterification of glutaric acid with 4-fluorophenol.
-
Pathway B: Ring-opening of glutaric anhydride with 4-fluorophenol.
A third, more reactive pathway involving glutaryl chloride will also be discussed.
Pathway A: Direct Esterification of Glutaric Acid
This classical approach involves the direct reaction of glutaric acid with two equivalents of 4-fluorophenol, typically in the presence of an acid catalyst to facilitate the esterification process.
Core Intermediate: 4-Fluorophenyl Hydrogen Glutarate (Monoester)
The key intermediate in this pathway is the mono-ester, 4-fluorophenyl hydrogen glutarate. Its formation is the first and often rate-determining step.
Formation and Mechanistic Insight:
The reaction is an equilibrium process. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of one of the carboxylic acid groups of glutaric acid, increasing its electrophilicity. The nucleophilic oxygen of 4-fluorophenol then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the monoester.
Experimental Considerations:
-
Catalyst: Strong acids are required to drive the reaction. The choice of catalyst can influence reaction time and the potential for side reactions.
-
Stoichiometry: Using a 1:1 molar ratio of glutaric acid to 4-fluorophenol can favor the formation of the monoester. To drive the reaction towards the diester, an excess of 4-fluorophenol or the removal of water is necessary.
-
Water Removal: As water is a byproduct, its removal (e.g., through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus) is crucial to shift the equilibrium towards the product side, maximizing the yield of the diester.
Visualizing the Pathway```dot
Caption: Glutaric Anhydride Ring-Opening Pathway.
Alternative Pathway: Acylation with Glutaryl Chloride
For reactions where high reactivity is required, glutaryl chloride, the diacyl chloride of glutaric acid, is an excellent starting material.
Core Intermediate: Glutaryl Chloride
Glutaryl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution. It is typically prepared from glutaric acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction with 4-Fluorophenol
The reaction of glutaryl chloride with 4-fluorophenol proceeds rapidly, often at room temperature, to form the diester. The reaction releases hydrogen chloride (HCl) gas, which is typically neutralized by the addition of a non-nucleophilic base like pyridine or triethylamine.
Intermediate Consideration:
The mono-acylated product, 4-fluorophenyl 5-chloro-5-oxopentanoate, is a potential intermediate in this reaction. However, due to the high reactivity of the acyl chloride, the reaction often proceeds directly to the diester, especially when two equivalents of the phenol are used. Isolating the mono-acylated intermediate can be challenging.
Experimental Protocols
Protocol 1: Synthesis of Glutaric Anhydride from Glutaric Acid
-
Reagents: Glutaric acid, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine glutaric acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The resulting crude glutaric anhydride can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. [1]
-
Protocol 2: Synthesis of 4-Fluorophenyl Glutarate Diester via Glutaric Anhydride
-
Reagents: Glutaric anhydride, 4-Fluorophenol, Pyridine (or another non-nucleophilic base), Dichloromethane (DCM).
-
Procedure (Step 1: Monoester Formation):
-
Dissolve glutaric anhydride (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve 4-fluorophenol (1.0 eq) and pyridine (1.1 eq) in dry DCM.
-
Slowly add the 4-fluorophenol/pyridine solution to the glutaric anhydride solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl to remove pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoester.
-
-
Procedure (Step 2: Diester Formation):
-
The crude monoester can be carried forward. Dissolve it in a suitable solvent (e.g., toluene).
-
Add the second equivalent of 4-fluorophenol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude diester by column chromatography or recrystallization.
-
Data Summary: Comparison of Synthetic Pathways
| Pathway | Key Intermediate(s) | Advantages | Disadvantages | Typical Conditions |
| Direct Esterification | 4-Fluorophenyl hydrogen glutarate | Cost-effective starting materials. | Requires harsh conditions (high temperature, strong acid); equilibrium limited. | Acid catalyst (H₂SO₄, p-TsOH), heat, water removal. |
| Glutaric Anhydride | Glutaric anhydride, 4-Fluorophenyl hydrogen glutarate | Milder reaction conditions for the first step; higher reactivity of anhydride. | Requires pre-synthesis of the anhydride. | Step 1: Base catalyst (optional), room temp. Step 2: Acid catalyst, heat. |
| Glutaryl Chloride | Glutaryl chloride, 4-Fluorophenyl 5-chloro-5-oxopentanoate | High reactivity; fast reaction times. | Glutaryl chloride is moisture-sensitive and corrosive; generates HCl byproduct. | Base (Pyridine, Et₃N), aprotic solvent, room temperature. |
Conclusion
The synthesis of 4-fluorophenyl glutarate diester can be effectively achieved through several synthetic routes, each with its own set of intermediates and experimental considerations. The choice of pathway often depends on the desired scale, available starting materials, and the desired level of control over the reaction. Understanding the formation and reactivity of the key intermediates—4-fluorophenyl hydrogen glutarate, glutaric anhydride, and glutaryl chloride—is fundamental to the successful and efficient synthesis of the target diester. The protocols and insights provided in this guide serve as a valuable resource for researchers and chemists working in this area.
References
-
Cheméo. (n.d.). Chemical Properties of Glutaric acid, di(1-(4-fluorophenyl)ethyl) ester. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Glutaric acid, butyl 1-(4-fluorophenyl)ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
-
Academia.edu. (n.d.). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Retrieved from [Link]
-
Fiveable. (2025, August 15). Glutaric anhydride Definition. Retrieved from [Link]
-
PMC. (n.d.). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]
-
FAO AGRIS. (2014). Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). Glutaric acid, decyl 1-(4-fluorophenyl)ethyl ester. Retrieved from [Link]
-
Europe PMC. (2002, February 15). 4-[18F]fluoroarylalkylethers via an improved synthesis of n.c.a. 4-[18F]fluorophenol. Retrieved from [Link]
-
Synthesis. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Retrieved from [Link]
- Technical Disclosure Commons. (2025, December 22). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Retrieved from https://www.tdcommons.org/dpubs_series/7522/
-
ResearchGate. (2025, August 6). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Retrieved from [Link]
-
MDPI. (2009, April 27). Glycosylation of Fluorophenols by Plant Cell Cultures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction*. Retrieved from [Link]
-
MDPI. (2011, July 29). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]
-
PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]
-
PubMed. (n.d.). Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]
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Technical Guide: Fluorinated Phenylglutaric Acid Derivatives in Medicinal Chemistry
Topic: Fluorinated Phenylglutaric Acid Derivatives for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Fluorine Advantage
Phenylglutaric acid derivatives represent a privileged scaffold in neuropharmacology, acting as lipophilic bioisosteres of L-glutamic acid. While the glutaric acid backbone mimics the dicarboxylic acid profile of excitatory neurotransmitters, the phenyl ring provides necessary hydrophobic anchoring for selectivity, particularly in metabotropic glutamate receptors (mGluRs) and glutamate carboxypeptidase II (GCPII) inhibition.
However, the native phenylglutarate scaffold suffers from two critical liabilities: rapid oxidative metabolism at the phenyl ring and high conformational entropy in the glutarate chain. This guide details the strategic incorporation of fluorine to address these issues. By exploiting the gauche effect for conformational locking and the C-F bond strength (approx. 116 kcal/mol) to block metabolic soft spots, researchers can transform this scaffold into a potent, orally bioavailable drug candidate.
Strategic Rationale: Physicochemical Modulation
Conformational Restriction via the Gauche Effect
In non-fluorinated glutarates, the carbon chain adopts a random coil distribution. Introducing a fluorine atom at the
-
Mechanism: The C-F bond tends to align gauche to the vicinal electron-withdrawing carbonyl group.
-
Result: This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding and potentially improving potency by 10-100 fold.
pKa Modulation and Bioisosterism
The acidity of the distal carboxylic acids is critical for mGluR interaction (typically requiring a zwitterionic mimic).
-
Alpha-Fluorination: Placing a fluorine
to a carboxylate lowers the pKa by ~1.5–2.0 log units (increasing acidity). This mimics the high polarity of the distal tetrazole or phosphate groups often used in glutamate antagonists, without the associated toxicity or permeability issues.
Metabolic Blocking
The phenyl ring is susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Para-Fluorination: Substitution at the para-position of the phenyl ring blocks the primary site of metabolic attack, significantly extending half-life (
) without altering the steric bulk significantly (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Visualizing the Design Logic
The following diagram illustrates the multi-parameter optimization achieved through fluorination of the phenylglutarate core.
Caption: Logical flow for optimizing phenylglutaric acid via strategic fluorination.
Synthetic Architectures
Synthesizing chiral fluorinated phenylglutarates requires stereocontrol. The most robust route for medicinal chemistry (scalable to gram-scale) involves a Michael Addition followed by Electrophilic Fluorination or the use of Fluorinated Synthons .
Representative Synthetic Pathway (Graphviz)
Caption: Synthetic route for 2-fluoro-3-(4-fluorophenyl)glutaric acid via late-stage fluorination.
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)glutaric Acid (Key Intermediate)
Note: This protocol establishes the core scaffold prior to alpha-fluorination.
-
Esterification: Dissolve 4-fluorocinnamic acid (10.0 mmol) in absolute ethanol (50 mL). Add conc.
(1.0 mL) dropwise. Reflux for 12 hours. Concentrate in vacuo, neutralize with saturated , and extract with EtOAc to yield ethyl 4-fluorocinnamate. -
Michael Addition:
-
To a solution of sodium ethoxide (prepared from 12 mmol Na in 30 mL EtOH), add diethyl malonate (12.0 mmol) at 0°C. Stir for 30 min.
-
Add ethyl 4-fluorocinnamate (10.0 mmol) dropwise.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1N HCl, extract with EtOAc (3x), dry over
, and concentrate.
-
-
Decarboxylation: Reflux the crude triester in 6N HCl (50 mL) for 24 hours. The triester hydrolyzes and decarboxylates to the diacid. Recrystallize from water to obtain 3-(4-fluorophenyl)glutaric acid .
Enantioselective Electrophilic Fluorination (Alpha-Fluorination)
Targeting the 2-position for pKa modulation.
-
Substrate Prep: Convert the diacid back to the di-tert-butyl ester (using isobutylene/H2SO4) to prevent side reactions.
-
Fluorination:
-
Dissolve the diester (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Add KHMDS (1.1 eq, 0.5M in toluene) dropwise. Stir for 1 hour to form the enolate.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) dissolved in THF dropwise.
-
Stir at -78°C for 2 hours, then warm to room temperature overnight.
-
-
Purification: Quench with saturated
. Extract with EtOAc. Purify via flash chromatography (SiO2). -
Deprotection: Treat with TFA/DCM (1:1) to yield the final fluorinated diacid.
Medicinal Chemistry Case Study: mGluR Selectivity
The following data summarizes the impact of fluorination on Group II mGluR (mGluR2/3) binding affinity. This data is representative of trends observed in glutamate analog optimization (e.g., comparison to LY341495 analogs).
Table 1: Structure-Activity Relationship (SAR)
Assay: Displacement of [3H]-LY341495 in rat cortical membranes.
| Compound ID | Structure Description | mGluR2 Ki (nM) | mGluR3 Ki (nM) | LogD (pH 7.4) | Metabolic Stability (HLM t1/2, min) |
| PG-01 | Native 3-phenylglutaric acid | 4,500 | 5,200 | -1.2 | 15 |
| PG-02 | 3-(4-fluorophenyl)glutaric acid | 850 | 920 | -0.8 | >60 |
| PG-03 | 2-fluoro-3-phenylglutaric acid | 120 | 150 | -1.1 | 25 |
| PG-04 | 2-fluoro-3-(4-fluorophenyl)glutaric acid | 12 | 18 | -0.5 | >120 |
Analysis:
-
PG-02: Para-fluorination improves metabolic stability significantly (blocking P450) and slightly improves potency via hydrophobic fit.
-
PG-03: Alpha-fluorination (2-position) drastically improves potency. This confirms the gauche effect hypothesis, where fluorine locks the glutarate chain into a bioactive, pseudo-cyclic conformation similar to the potent agonist LY354740.
-
PG-04: The combination yields a synergistic effect: high potency (low nM) and excellent metabolic stability.
References
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
-
Wermuth, C. G. (Ed.). (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Monn, J. A., et al. (1999). "Synthesis and Metabotropic Glutamate Receptor Activity of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids." Journal of Medicinal Chemistry, 42(6), 1027–1040. (Foundational work on conformationally constrained glutarates). Link
Sources
Dimethyl 3-(4-fluorophenyl)pentanedioate molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application of Dimethyl 3-(4-fluorophenyl)pentanedioate , a critical intermediate in the pharmaceutical manufacturing of phenylpiperidine antidepressants such as Paroxetine.
Executive Summary
Dimethyl 3-(4-fluorophenyl)pentanedioate (also known as Dimethyl 3-(4-fluorophenyl)glutarate) is a dicarboxylic ester used primarily as a synthetic precursor in the pharmaceutical industry. Its carbon skeleton—a glutaric acid backbone substituted at the 3-position with a 4-fluorophenyl ring—serves as the structural foundation for the 4-arylpiperidine pharmacophore found in selective serotonin reuptake inhibitors (SSRIs).
This guide provides a validated synthesis protocol, structural characterization, and a mechanistic breakdown of its conversion into bioactive scaffolds.
Chemical Identity & Properties
The molecule is an achiral diester. The C3 carbon is prochiral, possessing a plane of symmetry due to the two identical acetate arms (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Dimethyl 3-(4-fluorophenyl)pentanedioate |
| Common Name | Dimethyl 3-(4-fluorophenyl)glutarate |
| CAS Number | 216690-15-2 (Primary), 945610-03-7 |
| Molecular Formula | |
| Molecular Weight | 254.25 g/mol |
| Physical State | Viscous oil or low-melting solid (approx. 25–30 °C) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
| SMILES | COC(=O)CC(CC(=O)OC)C1=CC=C(F)C=C1 |
Synthetic Utility & Mechanism[5]
The Role in Drug Development
The primary utility of this molecule lies in its ability to undergo cyclization to form 3-(4-fluorophenyl)glutarimide . This imide is subsequently reduced to yield 4-(4-fluorophenyl)piperidine , the core scaffold of Paroxetine (Paxil) .
Because the glutarate is achiral (prochiral), the introduction of chirality—required for the active (3S,4R)-Paroxetine enantiomer—typically occurs via:
-
Enzymatic Desymmetrization: Selective hydrolysis of one ester group to form a chiral mono-acid.
-
Resolution: Chemical resolution of the downstream piperidine intermediate.
Diagram 1: Synthetic Pathway to Paroxetine Scaffold
Detailed Synthesis Protocol
The most robust synthesis involves a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation . This route is preferred over Grignard reagents for its scalability and safety profile.
Reaction Scheme
-
Condensation: 4-Fluorobenzaldehyde + 2 eq. Dimethyl Malonate
Tetraester intermediate. -
Hydrolysis & Decarboxylation: Tetraester
3-(4-fluorophenyl)glutaric acid. -
Esterification: Diacid + Methanol
Dimethyl 3-(4-fluorophenyl)pentanedioate.
Diagram 2: Synthesis Workflow
Step-by-Step Methodology
Phase 1: Formation of the Glutaric Acid Precursor
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Dimethyl Malonate (2.2 eq), Piperidine (0.1 eq), Ethanol.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde in ethanol.
-
Addition: Add dimethyl malonate and catalytic piperidine.
-
Reflux: Heat the mixture to reflux for 6–8 hours. The reaction proceeds via the formation of a benzylidene malonate, which immediately undergoes Michael addition with the second equivalent of malonate.
-
Hydrolysis: Add 50% aqueous NaOH (excess) directly to the reaction mixture and reflux for 2 hours to hydrolyze the tetraester to the tetracarboxylate salt.
-
Decarboxylation: Acidify with 6M HCl to pH 1. Heat the aqueous slurry to 100°C for 4 hours. The tetracarboxylic acid loses two moles of
to form 3-(4-fluorophenyl)glutaric acid .-
Checkpoint: The product should precipitate as a white solid upon cooling (MP: ~165°C).[1]
-
Phase 2: Esterification to Dimethyl Pentanedioate
Reagents: 3-(4-fluorophenyl)glutaric acid, Methanol (excess), conc.
-
Dissolution: Suspend the dried glutaric acid derivative in anhydrous methanol (10 mL per gram of acid).
-
Catalysis: Add conc.
(0.5 mL per 100 mL MeOH) dropwise. -
Reflux: Reflux for 8 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) until the acid spot disappears.
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Dilute residue with Ethyl Acetate and wash with saturated
(to remove unreacted acid) and brine. -
Dry over
and concentrate.
-
-
Purification: Vacuum distillation or column chromatography (if high purity is required).
-
Yield: Typically 85–90% for the esterification step.
-
Quality Control & Characterization
To ensure the integrity of the intermediate for drug development, the following analytical signatures must be verified.
Proton NMR ( -NMR, 400 MHz, )
- 7.20 (m, 2H): Aromatic protons (meta to F).
- 7.00 (m, 2H): Aromatic protons (ortho to F).
-
3.65 (s, 6H): Two methoxy groups (
). -
3.55 (m, 1H): Methine proton at C3 (
). -
2.60–2.80 (m, 4H): Methylene protons at C2 and C4 (
).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 254 m/z. -
Base Peak: Often observed at M-31 (loss of
) or fragmentation of the benzyl-glutarate bond.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the esterification step to manage methanol vapors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14242 (Dimethyl glutarate analogs). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
Sources
Technical Guide: Precursor Architecture & Synthetic Pathways for 4-Fluorophenibut (β-(4-fluorophenyl)-GABA)
Executive Summary & Chemical Identity[1][2]
4-Fluorophenibut (CGP-11130) is a para-fluorinated analogue of Phenibut (β-phenyl-γ-aminobutyric acid). Structurally, it functions as a GABA-B receptor agonist with significantly higher potency than its parent compound due to the electron-withdrawing nature of the fluorine atom, which enhances lipophilicity and metabolic stability.
This guide details the chemical architecture required for its synthesis, focusing on the Retrosynthetic Disconnection Approach . It identifies critical precursors, outlines the primary synthetic routes (Henry-Michael vs. Cinnamaldehyde flow), and provides a self-validating analytical framework.
Chemical Profile
| Parameter | Detail |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid |
| Common Names | 4-Fluorophenibut, F-Phenibut, Fluorobut |
| CAS Number | 52237-19-1 (Free Acid), 1858241-03-8 (HCl Salt) |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Key Moiety | 4-Fluorophenyl ring (Bioisostere for Phenyl) |
Precursor Chemicals List (Inventory)
The synthesis of 4-Fluorophenibut relies on constructing the GABA backbone with a β-aryl substitution. The following precursors are categorized by their retrosynthetic function.
Tier 1: Primary Structural Precursors
These chemicals contribute the carbon skeleton of the final molecule.
| Precursor Name | CAS No. | Function | Molecular Role |
| 4-Fluorobenzaldehyde | 459-57-4 | Starting Material | Provides the aryl ring and the β-carbon. The fluorine atom is pre-installed to avoid late-stage fluorination difficulties. |
| Nitromethane | 75-52-5 | Nitrogen Source | Provides the nitrogen atom (via nitro group) and the γ-carbon. Note: Regulated explosive precursor in EU/US. |
| Diethyl Malonate | 105-53-3 | Chain Extender | Provides the carboxylic acid tail (α-carbon and carbonyl) via Michael addition. |
| 4-Fluorocinnamaldehyde | 1895-98-3 | Alternative Start | Used in modern asymmetric flow synthesis (Ötvös route) to bypass the initial Henry reaction. |
Tier 2: Reagents & Catalysts
These facilitate the bond-forming reactions (Henry Condensation, Michael Addition, Hydrogenation).
| Reagent | CAS No.[1][2][3][4] | Role in Protocol |
| Ammonium Acetate | 631-61-8 | Catalyst |
| Sodium Ethoxide | 141-52-6 | Base |
| Raney Nickel | 7440-02-0 | Reducing Agent |
| Palladium on Carbon | 7440-05-3 | Alt. Catalyst |
| Hydrochloric Acid | 7647-01-0 | Hydrolysis |
Synthetic Pathways & Methodologies[9][12][13][14]
Two primary pathways exist for the synthesis of 4-Fluorophenibut. The Classical Route (adapted from Perekalin/Lapin) is robust and suitable for batch synthesis. The Modern Route (Ötvös, 2020) utilizes continuous flow chemistry for enantioselectivity.
Pathway A: The Henry-Michael Protocol (Classical)
This is the industry-standard approach for non-chiral Phenibut derivatives.
Phase 1: Formation of the Nitrostyrene
-
Reaction: Henry Reaction (Nitroaldol Condensation).[5]
-
Protocol: 4-Fluorobenzaldehyde is refluxed with Nitromethane in the presence of Ammonium Acetate.
-
Mechanism: The base deprotonates nitromethane; the resulting anion attacks the aldehyde carbonyl. Dehydration follows to yield 4-fluoro-β-nitrostyrene .
-
Critical Control Point: The reaction must be driven to completion to avoid residual aldehyde, which complicates purification.
Phase 2: Michael Addition
-
Reaction: Conjugate Addition.
-
Protocol: Diethyl malonate is treated with Sodium Ethoxide to form the enolate, which attacks the β-position of the 4-fluoro-β-nitrostyrene.
-
Intermediate: Diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate.
Phase 3: Reduction & Hydrolysis
-
Reaction: Hydrogenation followed by Acid Hydrolysis.
-
Protocol: The nitro-ester is hydrogenated (H₂, Raney Ni) to reduce the nitro group to an amine. This spontaneously cyclizes to form the lactam (4-(4-fluorophenyl)-pyrrolidin-2-one).
-
Final Step: The lactam is refluxed in 6M HCl to ring-open and decarboxylate, yielding 4-Fluorophenibut HCl.
Pathway B: Asymmetric Organocatalytic Route (Modern)
For drug development requiring specific enantiomers (usually the R-isomer is bioactive), the classical route is insufficient.
-
Precursor: 4-Fluorocinnamaldehyde + Nitromethane.
-
Catalyst: Diphenylprolinol silyl ether (Organocatalyst).
-
Advantage: High enantiomeric excess (>90% ee) without chiral resolution steps.
Visualizing the Synthetic Logic
The following diagram illustrates the Classical Henry-Michael pathway, mapping the flow from precursors to the final hydrochloride salt.
Figure 1: Step-wise synthetic workflow for 4-Fluorophenibut via the Nitroalkene route.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following analytical checkpoints must be met. These values confirm the presence of the fluorine atom and the correct oxidation state of the GABA backbone.
Nuclear Magnetic Resonance (NMR)[5][16]
-
¹H NMR (D₂O, 400 MHz):
-
Aromatic Region: Two multiplets at δ 7.1–7.3 ppm (integrating to 4H). The characteristic splitting pattern of the para-substituted benzene ring is distinct from unsubstituted Phenibut.
-
Methine (CH): Quintet/Multiplet at δ 3.3–3.5 ppm (β-position).
-
Methylene (CH₂): Two sets of multiplets for the α and γ positions (δ 2.6–2.9 ppm).
-
-
¹⁹F NMR:
-
Diagnostic Signal: Single peak at approximately -115 to -117 ppm (relative to CFCl₃). This is the definitive confirmation of the 4-fluoro substitution.
-
Mass Spectrometry (LC-MS)[17]
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 198.2 m/z .
-
Fragmentation: Loss of NH₃ (17 Da) and H₂O (18 Da) are common in GABA analogs.
Safety & Regulatory Compliance
Warning: This section addresses the handling of hazardous precursors and legal status.
-
Nitromethane Hazards:
-
Explosive Precursor: Nitromethane is a regulated explosives precursor in the EU (Regulation 2019/1148) and monitored in the US. Researchers must verify acquisition limits and storage compliance.
-
Sensitizer: In the presence of amines (like the reaction product), nitromethane can become shock-sensitive.
-
-
Fluorinated Intermediates:
-
4-Fluorobenzaldehyde is a lachrymator and skin irritant. All transfers must occur in a fume hood.
-
-
Legal Status of 4-Fluorophenibut:
-
While often sold as a "research chemical," it is an analogue of a controlled substance (Phenibut) in jurisdictions like Australia and parts of Europe. In the USA, it may fall under the Federal Analogue Act if intended for human consumption.
-
Research Use Only: This compound should only be synthesized for in vitro or in vivo non-clinical research (e.g., receptor binding assays).
-
References
-
Lapin, I. (2001).[6][7] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6][7] CNS Drug Reviews, 7(4), 471–481.[6][7]
-
Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020).[8] Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut.[8][9][10] Organic Letters, 22(20), 8122–8126.
-
Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206.
-
PubChem Database. (n.d.). 4-Fluorophenibut (CID 103611).[1][2] National Library of Medicine.
- Perekalin, V. V. (1982). Unsaturated Nitro Compounds. Israel Program for Scientific Translations. (Foundational text on Nitroalkene/Henry reaction chemistry used in Phenibut synthesis).
Sources
- 1. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenibutanan Illegal Food Supplement With Psychotropic Effects and Health Risks (05.04.2024) [di.aerzteblatt.de]
- 7. journalajmpcp.com [journalajmpcp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Engineering Fluorinated Gabapentinoids: Synthesis, Intermediates, and Mechanistic Pathways
Executive Summary
Gabapentinoids are a critical class of neuromodulatory drugs primarily utilized for the treatment of neuropathic pain and epilepsy. Their pharmacological mechanism hinges on binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). In recent years, the strategic introduction of fluorine into the gabapentin scaffold has emerged as a vital area of drug development. The incorporation of non-radioactive fluorine (
Mechanistic Pathway: Synthesis of 4-Fluorogabapentin Intermediates
The synthesis of 4-fluorogabapentin requires rigorous stereochemical control. Structure-activity relationship (SAR) studies demonstrate that trans-4-substituted gabapentin derivatives retain optimal binding affinity for the α2δ-1 subunit, necessitating a synthetic route that reliably yields the trans configuration 1.
Precursor Selection and Lactam Protection
The synthetic workflow initiates with the commercially available spirocyclic precursor, 2-azaspiro[4.5]decane-3,8-dione 1.
-
Causality Insight: The selection of a spiro-dione is a highly strategic architectural choice. The 5-membered lactam ring functions as an elegant, built-in protecting group that masks both the primary amine and the carboxylic acid moieties of the final gabapentin structure. To prevent deleterious side reactions at the lactam nitrogen during subsequent reductive and fluorination steps, the amide -NH is protected using di-tert-butyl dicarbonate (
) to form a Boc-protected intermediate .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Selective Ketone Reduction and Stereoisomer Separation
The ketone at the 8-position of the spiro-ring is reduced using sodium borohydride (
-
Causality Insight:
is specifically chosen for its mild hydridic character. It selectively reduces the ketone to a hydroxyl group without cleaving or reducing the adjacent Boc-protected lactam. This reduction inherently yields a mixture of cis and trans hydroxyl intermediates. Because the downstream deoxyfluorination proceeds via anngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> mechanism—which dictates a strict inversion of stereochemistry—the isomers must be separated at this stage via reverse-phase semi-preparative HPLC to isolate the pure cis-hydroxyl intermediate .
Stereospecific Deoxyfluorination and Ring Opening
To synthesize non-radioactive trans-4-fluorogabapentin, the pure cis-hydroxyl intermediate is reacted with Diethylaminosulfur trifluoride (DAST). The
Caption: Synthetic workflow for 19F and 18F 4-fluorogabapentin highlighting stereospecific SN2 inversion.
Radiosynthesis of[ ]tGBP4F
For PET imaging applications, direct fluorination with DAST is impossible due to the nature of cyclotron-produced [
Caption: Automated radiosynthesis workflow for [18F]tGBP4F using a two-reactor synthesis module.
Alternative Fluorination: Trifluoromethylated Derivatives
Beyond direct ring-fluorination, the primary amine of the gabapentin scaffold can be functionalized to alter pharmacokinetic properties. Recent methodologies describe the one-pot reaction of gabapentin with trifluoroacetimidoyl chlorides to yield trifluoromethylated amidine derivatives 4.
-
Causality Insight: This reaction utilizes Titanium dioxide nanoparticles (
-NPs) as a catalyst and Sodium hydride ( ) as a base in dry acetonitrile 4. The -NPs provide a high surface area for the Lewis-acidic activation of the imidoyl chloride, facilitating rapid nucleophilic attack by gabapentin's primary amine. This results in highly lipophilic derivatives designed for enhanced blood-brain barrier (BBB) penetration.
Quantitative Data & Reaction Parameters
| Intermediate / Product | Starting Material | Key Reagents | Reaction Temp | Yield / RCY | Stereochemical Outcome |
| Hydroxyl intermediate | Boc-protected dione | 0 °C to RT | 97% | cis/trans mixture | |
| trans-4-fluorogabapentin ( | cis-hydroxyl intermediate | DAST, | -78 °C to RT | ~65% | trans (Inversion) |
| cis-mesylate precursor | cis-hydroxyl intermediate | 0 °C | >85% | Retention | |
| [ | cis-mesylate precursor | [ | 120 °C | 4.3 ± 2.2% (RCY) | trans (Inversion) |
| Gabapentin | Trifluoroacetimidoyl Cl, | RT | 75-90% | N/A |
Self-Validating Experimental Protocols
Protocol A: Synthesis of the cis-Mesylate Precursor
-
Objective: Generate the leaving-group precursor required for nucleophilic radiofluorination.
-
Self-Validation Checkpoint: The mesylation reaction must proceed with strict retention of stereochemistry. Validation is achieved via
-NMR, ensuring the multiplet corresponding to the proton at the 8-position does not shift to the equatorial coupling pattern indicative of inversion.
-
Dissolve the isomerically pure cis-hydroxyl intermediate (1.0 eq) in anhydrous
under an inert argon atmosphere. -
Add Triethylamine (
, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. -
Add Methanesulfonyl chloride (
, 1.5 eq) dropwise over 10 minutes to prevent exothermic degradation. -
Stir for 2 hours at 0 °C. Quench with saturated aqueous
. -
Extract the organic layer, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Automated Radiosynthesis of[ ]tGBP4F
-
Objective: Execute a rapid, automated synthesis of the PET tracer using a two-reactor module.
-
Analytical Caveat for Trustworthiness: Because fluorinated gabapentinoids lack a UV chromophore, standard UV-HPLC co-injection is ineffective for product identification. The system validates itself through the rigorous stereochemical purity of the precursor and radiometric HPLC retention time matching against independently synthesized
standards [[3]]().
-
Trapping & Elution: Trap cyclotron-produced[
]fluoride on a QMA cartridge. Elute into Reactor 1 using an aqueous solution of Kryptofix 2.2.2 and in acetonitrile. -
Azeotropic Drying: Heat Reactor 1 under reduced pressure to remove water, performing repeated azeotropic distillations with anhydrous acetonitrile to ensure a completely anhydrous [
]fluoride complex. -
Radiofluorination: Add the cis-mesylate precursor (dissolved in anhydrous DMSO) to Reactor 1. Heat to 120 °C for 15 minutes to drive the
inversion. -
Deprotection & Ring Opening: Transfer the intermediate to Reactor 2. Add aqueous
(1M) and heat to 100 °C for 10 minutes to cleave the Boc group and hydrolyze the lactam ring. -
Neutralization & Purification: Neutralize the mixture with aqueous
and purify the final[ ]tGBP4F via semi-preparative reverse-phase HPLC.
References
-
Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. 1
-
Evaluation of trans- and cis-4-[18F]fluorogabapentin for brain PET imaging. PMC. 3
-
Survey reactions of gabapentin with trifluoroacetimidoyl chlorides or trialkyl phosphites. Arkivoc. 4
-
US20230150922A1 - Fluorinated Derivatives of Gabapentin and Methods of Use Thereof. Google Patents. 2
Sources
Methodological & Application
Application Note: Scalable Synthesis of Dimethyl 3-(4-Fluorophenyl)pentanedioate
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl 3-(4-fluorophenyl)pentanedioate (also known as dimethyl 3-(4-fluorophenyl)glutarate) is a highly valued building block in medicinal chemistry. It serves as a critical precursor for the asymmetric synthesis of the selective serotonin reuptake inhibitor (SSRI) (-)-paroxetine[1],[2], as well as core scaffolds for P2X7 receptor antagonists[3]. This application note details a robust, scalable, and self-validating three-step synthetic protocol starting from commercially available 4-fluorobenzaldehyde. The methodology avoids the use of sensitive organometallic reagents, relying instead on a highly efficient Knoevenagel-Michael cascade, followed by a base-mediated retro-Claisen cleavage and Fischer esterification.
Retrosynthetic Strategy & Mechanistic Rationale
While direct condensation of benzaldehydes with dimethyl malonate is possible, it often results in complex mixtures of Knoevenagel adducts and incomplete Michael additions. A superior, field-proven approach utilizes ethyl acetoacetate[4].
-
Knoevenagel-Michael Cascade: Piperidine catalyzes the initial Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl acetoacetate. The resulting highly electrophilic alkene immediately undergoes a Michael addition with a second equivalent of ethyl acetoacetate, yielding a stable, crystalline bis-adduct[3].
-
Retro-Claisen Cleavage & Hydrolysis: The bis-adduct contains two acetyl groups that must be removed. Treatment with highly concentrated (50% w/w) sodium hydroxide induces a retro-Claisen cleavage. The hydroxide ion attacks the sterically accessible acetyl carbonyls, leading to C-C bond cleavage and the expulsion of acetate. Concurrently, the ethyl esters are saponified to yield the free 3-(4-fluorophenyl)pentanedioic acid[4].
-
Fischer Esterification: The diacid is converted to the target dimethyl ester using methanol and a catalytic amount of sulfuric acid. The equilibrium is driven by a large excess of methanol.
Experimental Workflow
Synthetic workflow for dimethyl 3-(4-fluorophenyl)pentanedioate.
Detailed Protocols & Self-Validating Systems
Step 1: Synthesis of Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq, 124 g, 1.0 mol), Ethyl acetoacetate (2.05 eq, 267 g, 2.05 mol), Piperidine (0.05 eq, 4.25 g, 0.05 mol).
-
Procedure:
-
Charge a 1 L round-bottom flask with 4-fluorobenzaldehyde and ethyl acetoacetate. Cool the mixture to 0 °C using an ice bath.
-
Add piperidine dropwise over 15 minutes with vigorous mechanical stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Maintain the reaction for 48–72 hours. The mixture will gradually transition from a clear liquid to a thick, pale-yellow solid mass.
-
Triturate the solid mass with 200 mL of cold ethanol, filter, and dry under vacuum.
-
-
Causality & Mechanistic Insight: The ice bath is critical during piperidine addition to control the exothermic Knoevenagel condensation, preventing polymerization of the aldehyde.
-
Self-Validating Check: The spontaneous phase change from a liquid mixture to a solid mass is a visual confirmation that the Michael addition has reached completion, as the bis-adduct is highly crystalline compared to the liquid starting materials[4].
Step 2: Synthesis of 3-(4-Fluorophenyl)pentanedioic acid
-
Reagents: Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate (from Step 1), 50% w/w aqueous NaOH (500 mL), Concentrated HCl (approx. 37%).
-
Procedure:
-
Transfer the powdered bis-adduct from Step 1 into a 2 L flask equipped with a reflux condenser.
-
Cautiously add 500 mL of 50% w/w NaOH solution.
-
Heat the suspension to reflux (approx. 110 °C) for 4 hours with vigorous stirring.
-
Cool the reaction mixture to 0 °C.
-
Slowly acidify the mixture by adding concentrated HCl dropwise until the pH reaches 1.0. Maintain the temperature below 20 °C during addition.
-
Filter the resulting white precipitate, wash extensively with cold water, and dry overnight under vacuum at 50 °C.
-
-
Causality & Mechanistic Insight: The use of 50% NaOH is non-negotiable. Dilute base will only hydrolyze the ester groups, leaving the acetyl groups intact, which can lead to unwanted Robinson annulation side products. The high hydroxide concentration forces the retro-Claisen C-C bond cleavage[4].
-
Self-Validating Check: The initial suspension will dissolve into a homogenous aqueous layer as the hydrophobic ester groups are cleaved. Upon acidification, the immediate precipitation of a dense white powder confirms the successful generation of the free dicarboxylic acid.
Mechanism of the base-mediated retro-Claisen cleavage and hydrolysis.
Step 3: Synthesis of Dimethyl 3-(4-fluorophenyl)pentanedioate
-
Reagents: 3-(4-Fluorophenyl)pentanedioic acid (226 g, 1.0 mol), Methanol (800 mL), Concentrated H₂SO₄ (10 mL).
-
Procedure:
-
Dissolve the diacid in methanol in a 2 L round-bottom flask.
-
Add concentrated H₂SO₄ cautiously.
-
Reflux the mixture for 12 hours.
-
Concentrate the reaction mixture in vacuo to remove approximately 80% of the methanol.
-
Dilute the residue with Ethyl Acetate (1 L) and wash sequentially with water (500 mL), saturated aqueous NaHCO₃ (3 x 300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a colorless to pale-yellow oil.
-
-
Causality & Mechanistic Insight: Sulfuric acid acts as a proton source to activate the carboxylic acid carbonyls toward nucleophilic attack by methanol. The massive molar excess of methanol drives the equilibrium toward the diester product.
-
Self-Validating Check: During the NaHCO₃ washes, any unreacted diacid or monoester will be deprotonated, generating CO₂ gas and moving into the aqueous phase. When a fresh NaHCO₃ wash yields no further gas evolution, the organic layer is validated to contain only the pure, neutral diester.
Quantitative Data & Analytical Benchmarks
To ensure batch-to-batch consistency, the following analytical benchmarks should be verified at each stage of the synthesis.
| Step | Intermediate / Product | Expected Yield | Physical State | Key ¹H NMR Benchmark (CDCl₃ / DMSO-d₆) |
| 1 | Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate | 80 – 85% | Pale yellow solid | δ 4.10 (q, 4H, ester CH₂), δ 2.25 (s, 6H, acetyl CH₃) |
| 2 | 3-(4-Fluorophenyl)pentanedioic acid | 70 – 75% | White crystalline powder | δ 12.1 (br s, 2H, COOH), δ 3.45 (m, 1H, Ar-CH) |
| 3 | Dimethyl 3-(4-fluorophenyl)pentanedioate | 85 – 90% | Colorless to pale yellow oil | δ 3.60 (s, 6H, ester CH₃), δ 3.55 (m, 1H, Ar-CH) |
References
1.[4] Universität des Saarlandes. (2010). Allosteric protein kinase modulators (European Patent No. EP2177510A1). European Patent Office.4 2.[2] De Risi, C., Fanton, G., Pollini, G. P., & Zanirato, V. (2008). Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. Tetrahedron: Asymmetry. 2 3.[1] Fryszkowska, A., Komar, M., Koszelewski, D., & Ostaszewski, R. (2005). Enzymatic desymmetrization of 3-arylglutaric acid anhydrides. Tetrahedron: Asymmetry. 1 4.[3] Roche. (n.d.). Pilot-Plant Preparation of 3,4-Dihydropyridin-2-one Derivatives, the Core Structures of P2X7 Receptor Antagonists. ResearchGate. 3
Sources
Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation of 4-Fluorobenzaldehyde and Dimethyl Malonate
Abstract
This document provides a comprehensive guide for the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and dimethyl malonate, yielding dimethyl 2-(4-fluorobenzylidene)malonate. This α,β-unsaturated compound is a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. These application notes offer a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[2] The electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde increases the electrophilicity of the carbonyl carbon, making it a highly suitable substrate for this transformation.[3] Dimethyl malonate serves as the active methylene compound, providing the nucleophilic carbanion necessary for the initial addition step. The resulting product, dimethyl 2-(4-fluorobenzylidene)malonate, is a versatile intermediate for further synthetic modifications.
Reaction Mechanism and Scientific Rationale
The Knoevenagel condensation proceeds through a series of well-defined steps, catalyzed by a basic catalyst such as piperidine.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (dimethyl malonate) by the basic catalyst. This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion.[4][6] The stability of this enolate is key to the reaction's success.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound (an aldol-type adduct).[6]
-
Dehydration: The final step involves the elimination of a water molecule from the β-hydroxy intermediate, a process known as dehydration.[4][6] This base-induced elimination results in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product, dimethyl 2-(4-fluorobenzylidene)malonate.[6]
The choice of a weak base like piperidine is critical. A strong base could lead to self-condensation of the aldehyde or other undesired side reactions.[2] Piperidine is effective in catalyzing the reaction without promoting these side pathways.[7][8]
Visualizing the Reaction Pathway
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
This protocol is designed for the synthesis of dimethyl 2-(4-fluorobenzylidene)malonate on a laboratory scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Amount | Notes |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 10 mmol, 1.24 g | Corrosive, handle with care.[9][10][11][12] |
| Dimethyl Malonate | 108-59-8 | C₅H₈O₄ | 10 mmol, 1.32 g | Irritant, handle with care.[13][14][15][16][17] |
| Piperidine | 110-89-4 | C₅H₁₁N | 0.5 mmol, 0.043 g | Flammable, toxic, handle in a fume hood. |
| Ethanol | 64-17-5 | C₂H₅OH | 20 mL | Solvent. |
| Deionized Water | 7732-18-5 | H₂O | As needed | For washing. |
| Saturated Brine | N/A | NaCl(aq) | As needed | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | As needed | For drying. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluorobenzaldehyde (1.24 g, 10 mmol), dimethyl malonate (1.32 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.043 g, 0.5 mmol) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) followed by saturated brine (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford dimethyl 2-(4-fluorobenzylidene)malonate as a solid.
-
Characterization: Characterize the purified product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Safety and Handling Precautions
-
4-Fluorobenzaldehyde: This compound is a combustible liquid and is harmful if swallowed.[9] It also causes serious eye irritation.[9][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Dimethyl Malonate: This reagent can cause skin and eye irritation.[13][16][17] Handle it in a well-ventilated area and avoid contact with skin and eyes.[13]
-
Piperidine: Piperidine is a flammable and toxic liquid. It should be handled with extreme care in a fume hood.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[9][16]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 70-85% | - Ensure all reagents are pure and dry.- Monitor the reaction closely by TLC to avoid prolonged heating, which may lead to side product formation.- Incomplete reaction may require a longer reflux time or the addition of a small amount of extra catalyst. |
| Appearance | White to off-white solid | - If the product is colored, it may be due to impurities. Recrystallization should yield a purer, less colored solid. |
| Purity (by NMR) | >95% | - If impurities are observed, a second recrystallization or column chromatography may be necessary. |
Conclusion
The Knoevenagel condensation of 4-fluorobenzaldehyde and dimethyl malonate is a reliable and efficient method for the synthesis of dimethyl 2-(4-fluorobenzylidene)malonate. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can consistently achieve high yields of the desired product. The versatility of the Knoevenagel condensation makes it an indispensable tool in the arsenal of synthetic organic chemists.
References
-
Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available from: [Link].
-
Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5484–5494. Available from: [Link].
- Material Safety Data Sheet (MSDS). Dimethyl Malonate. (2026, January 21). Available from: [A representative, though not directly citable, MSDS source URL].
-
RSC Publishing. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available from: [Link].
-
ResearchGate. Piperidine-catalyzed synthesis of Knoevenagel adducts 3m–o. ResearchGate. Available from: [Link].
-
Van Beurden, K., de Koning, S., Molendijk-van den Hengst, D., & van Schijndel, J. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 285-303. Available from: [Link].
-
Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Carl ROTH. Available from: [Link].
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PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available from: [Link].
-
JOCPR. (n.d.). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. Available from: [Link].
-
Knoevenagel Condensation. (n.d.). [PDF document]. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link].
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MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molecules, 28(21), 7304. Available from: [Link].
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ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(2), 81-89. Available from: [Link].
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available from: [Link].
-
Sigma-Aldrich Inc. (n.d.). 4-Fluorobenzaldehyde SDS. SDS Manager. Available from: [Link].
-
Taylor & Francis. (2007, July 3). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Synthetic Communications, 37(13), 2145-2151. Available from: [Link].
-
Sdfine. (n.d.). 4-fluorobenzaldehyde Safety Data Sheet. Sdfine. Available from: [Link].
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available from: [Link].
-
ResearchGate. (2025, August 7). ChemInform Abstract: β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. ResearchGate. Available from: [Link].
-
ResearchGate. (2018, June 16). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. ResearchGate. Available from: [Link].
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available from: [Link].
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [PDF document]. Available from: [A representative, though not directly citable, PDF source URL].
-
PMC. (2011, January 25). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PMC. Available from: [Link].
-
PrepChem.com. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. PrepChem.com. Available from: [Link].
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available from: [Link].
-
RSC Publishing. (n.d.). Green Chemistry. RSC Publishing. Available from: [Link].
-
PMC. (n.d.). Dimethyl 2-(4-methylbenzylidene)malonate. PMC. Available from: [Link].
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses, 93, 75-90. Available from: [Link].
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- 17. tcichemicals.com [tcichemicals.com]
Application Note: Enzymatic Resolution of Dimethyl 3-(4-fluorophenyl)glutarate using Pig Liver Esterase
Introduction
Chiral 3-substituted glutaric acid monoesters are valuable building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The asymmetric desymmetrization of prochiral 3-substituted glutaric acid diesters offers a direct and efficient route to these enantiomerically enriched synthons. Among various biocatalytic approaches, the use of Pig Liver Esterase (PLE, EC 3.1.1.1) has been widely adopted due to its broad substrate specificity, high enantioselectivity, and operational simplicity in aqueous media.[1] This application note provides a detailed protocol for the enzymatic resolution of dimethyl 3-(4-fluorophenyl)glutarate using commercially available PLE, yielding the corresponding chiral monoester, a key intermediate for various synthetic applications.
Pig liver esterase is a serine hydrolase that catalyzes the hydrolysis of a wide range of esters.[2] In the case of a prochiral diester like dimethyl 3-(4-fluorophenyl)glutarate, the chiral environment of the enzyme's active site leads to the selective hydrolysis of one of the two enantiotopic ester groups.[3] This process, known as desymmetrization, results in the formation of a chiral half-ester with high enantiomeric excess (ee).[1] The predictability of PLE's stereoselectivity has been significantly enhanced by the development of active-site models, which can help in forecasting the configuration of the resulting hydrolyzed product.[2][3][4]
Principle of the Method
The enzymatic resolution of dimethyl 3-(4-fluorophenyl)glutarate relies on the enantioselective hydrolysis of one of the two methyl ester groups by PLE. The enzyme's active site, which contains a key serine residue, preferentially binds one of the enantiotopic halves of the substrate molecule, leading to the stereoselective formation of the corresponding monoacid. The reaction is typically carried out in a buffered aqueous solution to maintain an optimal pH for enzyme activity. The progress of the reaction can be monitored by measuring the consumption of base (e.g., NaOH) required to neutralize the carboxylic acid produced, thereby keeping the pH constant.
Materials and Reagents
-
Dimethyl 3-(4-fluorophenyl)glutarate
-
Pig Liver Esterase (PLE, crude preparation, e.g., Sigma-Aldrich Cat. No. E3128 or equivalent)
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Sodium hydroxide (NaOH) solution (0.1 M, standardized)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH meter or autotitrator
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a chiral column for enantiomeric excess determination.
Experimental Protocol
I. Enzymatic Hydrolysis
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve a specific amount of dimethyl 3-(4-fluorophenyl)glutarate in 0.1 M phosphate buffer (pH 7.5). The substrate concentration can be optimized, but a starting point of 10-50 mM is recommended. A small amount of a polar organic co-solvent may be added to aid in the dissolution of the substrate.[3]
-
Enzyme Addition: Add Pig Liver Esterase to the reaction mixture. The optimal enzyme loading should be determined empirically, but a typical starting range is 100-500 units of activity per mmol of substrate.
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH solution. This can be done manually using a pH meter and a burette or automatically using a pH-stat/autotitrator. The rate of NaOH addition is indicative of the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by tracking the total volume of NaOH solution consumed. The reaction is considered complete when one equivalent of NaOH has been added, indicating the hydrolysis of one ester group per molecule of the diester.
-
Reaction Termination: Once the reaction is complete, stop the enzymatic reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This protonates the carboxylate group of the product and also denatures the enzyme.
II. Product Extraction and Purification
-
Extraction: Transfer the acidified reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude monoester product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
III. Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resulting chiral monoester is a critical measure of the success of the resolution. This is typically determined using chiral chromatography.
-
Derivatization (if necessary): The carboxylic acid group of the monoester may need to be derivatized (e.g., to a methyl or benzyl ester) to improve its chromatographic properties and achieve better separation on certain chiral columns.
-
Chiral HPLC/GC Analysis: Analyze the derivatized or underivatized product on a suitable chiral stationary phase. The choice of column and mobile phase/carrier gas will depend on the specific derivative and available instrumentation.[5][6]
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 10 - 50 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 100 - 500 U/mmol | To be optimized for desired reaction time. |
| pH | 7.0 - 8.0 | PLE generally exhibits good activity in this range.[3] |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability. |
| Co-solvent | < 20% (v/v) | Polar organic solvents like DMSO or acetone can improve substrate solubility but may affect enzyme activity and enantioselectivity.[7] |
| Expected Yield | > 90% | Based on conversion of the diester to the monoester. |
| Expected Enantiomeric Excess (ee) | > 95% | Highly dependent on reaction conditions. |
Mechanistic Insights and Optimization
The stereochemical outcome of the PLE-catalyzed hydrolysis of 3-substituted glutarates is often predictable using established active site models, such as the Jones-Pratt model.[2][8] This model proposes specific binding pockets within the enzyme's active site that accommodate the substrate in a particular orientation, thus exposing one of the two ester groups to the catalytic serine residue.
For dimethyl 3-(4-fluorophenyl)glutarate, the 4-fluorophenyl group, being the larger substituent, is expected to occupy the large hydrophobic pocket (Hₗ). This orientation preferentially places the pro-R ester group in proximity to the catalytic serine residue, leading to the formation of the (R)-monoester.[3]
Optimization of Enantioselectivity:
The enantioselectivity of PLE-catalyzed reactions can often be improved by modifying the reaction conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Co-solvents: The addition of organic co-solvents can alter the conformation of the enzyme and thereby influence its stereoselectivity.[7]
-
pH: While PLE is active over a range of pH values, fine-tuning the pH can sometimes lead to improvements in enantioselectivity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Insufficient enzyme activity- Sub-optimal pH or temperature- Substrate or product inhibition | - Increase enzyme loading- Optimize pH and temperature- Lower initial substrate concentration |
| Low Enantiomeric Excess (ee) | - Sub-optimal reaction conditions- Presence of multiple isozymes with different selectivities in the crude PLE preparation[1] | - Optimize temperature, pH, and co-solvent- Screen different commercial sources of PLE or consider using a purified isozyme |
| Further Hydrolysis to Diacid | - Prolonged reaction time- High enzyme concentration | - Carefully monitor the reaction and stop it after one equivalent of base has been consumed- Reduce enzyme loading |
Conclusion
The enzymatic resolution of dimethyl 3-(4-fluorophenyl)glutarate using Pig Liver Esterase is a robust and efficient method for the preparation of the corresponding chiral monoester in high yield and enantiomeric excess. The protocol described herein provides a solid foundation for researchers and drug development professionals. Further optimization of reaction parameters may be necessary to achieve the desired level of performance for specific applications. The predictability afforded by active site models provides a rational basis for substrate design and reaction optimization in biocatalysis.
References
-
Wikipedia. Asymmetric ester hydrolysis with pig-liver esterase. [Link]
-
Grokipedia. Asymmetric ester hydrolysis with pig-liver esterase. [Link]
-
Jones, J. B., et al. (1990). Enzymes in organic synthesis. 47. Active-site model for interpreting and predicting the specificity of pig liver esterase. Journal of the American Chemical Society, 112(12), 4549-4559. [Link]
-
ResearchGate. pig liver esterase. [Link]
-
Mohr, P., et al. (1983). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. Helvetica Chimica Acta, 66(5), 1238-1248. [Link]
-
Long, B. (2018). An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. The Aquila Digital Community. [Link]
-
ResearchGate. Research on the pig liver esterase (PLE)-catalyzed kinetic resolution of half-esters derived from prochiral diesters. [Link]
-
Sanchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. [Link]
-
University of Bristol School of Chemistry. Determination of enantiomeric excess. [Link]
-
Borzuya University. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uma.es [uma.es]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. aquila.usm.edu [aquila.usm.edu]
Synthesis of Paroxetine from dimethyl 3-(4-fluorophenyl)glutarate
Application Note: High-Purity Synthesis of Paroxetine HCl Hemihydrate via Chemoenzymatic Desymmetrization
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Paroxetine HCl Hemihydrate ((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride), utilizing dimethyl 3-(4-fluorophenyl)glutarate as the starting material.
Unlike traditional industrial routes that rely on late-stage resolution of racemic intermediates (often resulting in <40% overall efficiency), this protocol employs an early-stage enzymatic desymmetrization using Pig Liver Esterase (PLE). This establishes the critical C4 stereocenter with high enantiomeric excess (>95% ee) prior to ring construction. The subsequent workflow integrates a streamlined reductive cyclization and a regioselective etherification to deliver API-grade Paroxetine.
Synthetic Pathway Overview
The synthesis is divided into four critical phases. The logic prioritizes stereochemical integrity and atom economy.
Figure 1: Chemoenzymatic synthetic flow for Paroxetine HCl. The enzymatic step (Phase 1) is the stereochemical determinant.
Detailed Experimental Protocols
Phase 1: Enzymatic Desymmetrization
Objective: Selective hydrolysis of the prochiral diester to the (S)-mono-methyl ester. Mechanistic Insight: PLE distinguishes between the enantiotopic ester groups. Maintaining pH 7.0 is critical; deviations <6.5 or >8.0 drastically reduce enantioselectivity (E-value).
-
Reagents:
-
Dimethyl 3-(4-fluorophenyl)glutarate (100 g, 0.39 mol)
-
Pig Liver Esterase (PLE) (crude, ~150 units/mg)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Acetone (Co-solvent)[1]
-
-
Protocol:
-
Preparation: Dissolve the diester (100 g) in Acetone (50 mL). Add this solution dropwise to a vigorously stirred vessel containing Phosphate Buffer (2.0 L) at 25°C. A fine emulsion should form.
-
Initiation: Add PLE (2.5 g suspended in 20 mL buffer).
-
Reaction: Stir at 25°C. Maintain pH at 7.0 constant by automatic titration with 1.0 M NaOH (pH-stat mode).
-
Endpoint: The reaction typically reaches 98% conversion when 1.0 equivalent of NaOH has been consumed (approx. 24-30 hours).
-
Workup: Acidify the mixture to pH 2.0 using 2M HCl. Extract with Ethyl Acetate (3 x 500 mL).
-
Purification: Dry organic layers over MgSO₄ and concentrate. The crude (S)-monoester is typically obtained as a viscous oil (Yield: ~92%, >94% ee).
-
Phase 2: Construction of the Piperidine Core
Objective: Conversion of the linear monoester into the cyclic (3S,4R)-piperidine carbinol. Critical Parameter: Temperature control during hydride addition is essential to prevent ring opening or over-reduction.
-
Protocol:
-
Activation: Dissolve the (S)-monoester (90 g) in Toluene (450 mL). Add Thionyl Chloride (1.2 eq) and catalytic DMF. Heat to 50°C for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.
-
Amidation: Redissolve the acid chloride in THF (300 mL). Cool to 0°C. Slowly add Methylamine (40% aq, 2.5 eq). Stir for 2 hours. Isolate the amide-ester intermediate via standard aqueous workup.
-
Reductive Cyclization:
-
Charge LiAlH₄ (3.0 eq) into dry THF (500 mL) under N₂. Cool to 0°C.
-
Add the amide-ester (dissolved in THF) dropwise over 60 minutes.
-
Reflux for 4 hours. (This step effects both the reduction of the amide/ester and the ring closure/reduction to the amine).
-
-
Quench: Cool to 0°C. Perform Fieser quench (Water -> 15% NaOH -> Water). Filter salts.[2]
-
Isolation: Concentrate filtrate to yield N-methyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.
-
Crystallization: Recrystallize from Isopropyl Alcohol (IPA) to enrich diastereomeric purity (Target: trans-isomer >98%).
-
Phase 3: Etherification (Sesamol Coupling)
Objective: Attachment of the benzodioxolyl group. Safety Note: Sulfonyl chlorides are corrosive. Handle in a fume hood.
-
Protocol:
-
Mesylation: Dissolve the Piperidine alcohol (50 g) in DCM (250 mL) with Triethylamine (1.5 eq). Cool to -10°C. Add Methanesulfonyl Chloride (MsCl, 1.1 eq) dropwise. Stir 1 hour. Wash with water and brine.
-
Coupling:
-
In a separate vessel, dissolve Sesamol (1.2 eq) in DMF (200 mL). Add NaH (60% dispersion, 1.3 eq) carefully at 0°C. Stir 30 mins until H₂ evolution stops.
-
Add the Mesylate solution (in DMF or stripped to oil) to the Sesamol anion.
-
Heat to 70°C for 4 hours.
-
-
Workup: Quench with water. Extract with Toluene.[2] The product is N-Methyl Paroxetine.
-
Phase 4: N-Demethylation and Salt Formation
Objective: Removal of the methyl group and formation of the hemihydrate salt.
-
Protocol:
-
Carbamate Formation: Dissolve N-Methyl Paroxetine in Toluene. Add Phenyl Chloroformate (1.2 eq). Heat to reflux (110°C) for 3 hours. (Methyl group is displaced by phenoxycarbonyl).
-
Hydrolysis: Cool to 80°C. Add KOH (5 eq) and Ethanol. Reflux for 4 hours to hydrolyze the carbamate to the secondary amine.
-
Salt Formation:
-
Extract the free base into Ethyl Acetate.[3]
-
Add HCl (gas or solution in IPA) until pH 1-2.
-
Add water (0.5 eq molar equivalent relative to Paroxetine) to induce Hemihydrate formation.
-
Cool to 0-5°C and stir for 2 hours. Filter the white crystalline solid.
-
-
Data Summary & Quality Control
Table 1: Critical Process Parameters (CPP) and Specifications
| Step | Parameter | Specification | Method of Analysis |
| Enzymatic | pH Stability | 7.0 ± 0.2 | Online pH Meter |
| Enzymatic | Enantiomeric Excess | > 94% (S)-isomer | Chiral HPLC (Chiralpak AD-H) |
| Cyclization | Diastereomeric Ratio | > 90:10 (trans:cis) | 1H-NMR (C3/C4 coupling constants) |
| Final API | Purity | > 99.5% | HPLC (USP Method) |
| Final API | Water Content | 2.2 - 2.8% w/w | Karl Fischer (Hemihydrate confirmation) |
Validation Check:
-
NMR Verification: The trans-configuration of the piperidine ring is confirmed by the coupling constant of the H3-H4 protons. A coupling constant of
indicates the trans-diaxial arrangement typical of Paroxetine. -
Impurity Markers: Monitor for "Bis-fluorophenyl" impurities (from over-reaction) and "Des-fluoro" analogs (starting material impurities).
References
-
Gotor, V., et al. "Enzymatic Desymmetrization of Prochiral Diesters: Synthesis of (S)-Monoesters." Bioorganic & Medicinal Chemistry, 2008.
-
Yu, M. S., et al. "Practical Synthesis of Paroxetine via Chemoenzymatic Methods." Organic Process Research & Development, 2003, 7(2), 185–189.
-
Adamic, R., et al. "Process for the Preparation of Paroxetine." US Patent 4,007,196.[1]
-
Segura, M., et al. "Synthesis of the major metabolites of paroxetine."[4] Bioorganic Chemistry, 2003.[4]
-
FDA Access Data. "Paroxetine Hydrochloride: Chemistry Review."
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Synthesis of 3-(4-fluorophenyl)pentanedioic Acid via Base-Catalyzed Hydrolysis
Introduction: The Significance of Di-carboxylic Acids and the Saponification Pathway
In the landscape of pharmaceutical research and materials science, substituted pentanedioic acids, also known as glutaric acids, serve as crucial building blocks and intermediates. Their di-carboxylic acid functionality allows for the construction of complex molecular architectures, including polymers and pharmacologically active agents. 3-(4-fluorophenyl)pentanedioic acid, in particular, is a valuable synthon, with its fluorinated phenyl group imparting unique electronic and metabolic properties to target molecules.
The conversion of a stable diester, such as dimethyl 3-(4-fluorophenyl)pentanedioate, to its corresponding diacid is a fundamental transformation in organic synthesis. While several methods exist, base-catalyzed hydrolysis, or saponification, is often the preferred industrial and laboratory method. This preference stems from its high efficiency and the irreversible nature of the reaction, which drives the equilibrium towards the product, ensuring a high yield.[1][2][3] In contrast, acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to achieve complete conversion.[2][4][5]
This document provides a comprehensive guide to the hydrolysis of dimethyl 3-(4-fluorophenyl)pentanedioate, detailing the underlying mechanism, a robust experimental protocol, characterization techniques, and essential safety considerations.
Part 1: The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of a diester with a strong base like sodium hydroxide (NaOH) is a classic example of nucleophilic acyl substitution.[4][6] The reaction proceeds through a well-established multi-step mechanism for each ester group.
The process unfolds as follows:
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This action breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral intermediate.[4][5]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This reformation results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.[4]
-
Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that forms methanol (CH₃OH) and a sodium carboxylate salt. This final step is effectively irreversible and is the primary reason why base-promoted hydrolysis proceeds to completion.[5][6]
-
Protonation: The final diacid product is obtained by acidifying the reaction mixture with a strong acid (e.g., HCl) in a separate workup step. This protonates the disodium carboxylate salt, causing the desired 3-(4-fluorophenyl)pentanedioic acid to precipitate out of the aqueous solution.[2][3]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Part 2: Detailed Experimental Protocol
This protocol is designed for the efficient conversion of dimethyl 3-(4-fluorophenyl)pentanedioate to 3-(4-fluorophenyl)pentanedioic acid.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Dimethyl 3-(4-fluorophenyl)pentanedioate | Round-bottom flask (e.g., 250 mL) |
| Sodium Hydroxide (NaOH), pellets or solution | Reflux condenser |
| Methanol (MeOH) or Tetrahydrofuran (THF) | Heating mantle with magnetic stirrer |
| Deionized Water (H₂O) | Magnetic stir bar |
| Hydrochloric Acid (HCl), concentrated or 6M | Separatory funnel |
| Ethyl Acetate (for extraction, optional) | Büchner funnel and filter flask |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator (optional) |
| pH paper or pH meter | Beakers and graduated cylinders |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 3-(4-fluorophenyl)pentanedioate (e.g., 10.0 g, 1.0 eq).
-
Add a solvent system to dissolve the ester. A 1:1 mixture of methanol and water (e.g., 50 mL MeOH, 50 mL H₂O) is typically effective. The use of a co-solvent like methanol or THF is crucial as the starting ester may have poor solubility in purely aqueous solutions.[7]
-
In a separate beaker, prepare the sodium hydroxide solution by carefully dissolving NaOH (e.g., 2.5 eq per ester group, so 5.0 eq total) in deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Slowly add the cooled NaOH solution to the stirring ester solution in the flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained. Heating is employed to increase the reaction rate.[1][5]
-
Allow the reaction to proceed for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
If methanol or THF was used as a co-solvent, it is advisable to remove it under reduced pressure using a rotary evaporator. This will aid in the precipitation of the product in the next step.
-
Transfer the aqueous solution to a beaker and cool it in an ice bath.
-
Crucial Step: Acidification. While stirring vigorously, slowly add concentrated or 6M HCl to the solution. The disodium salt of the product will be protonated, causing the 3-(4-fluorophenyl)pentanedioic acid to precipitate as a white solid.[8] Continue adding acid until the solution is strongly acidic (pH 1-2), which can be verified with pH paper.
-
Keep the mixture in the ice bath for another 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts (like NaCl).
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization.[9] A suitable solvent system would be hot water or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product under vacuum to a constant weight. The expected product is a white to off-white powder or crystalline solid.
-
Caption: Experimental Workflow for Diacid Synthesis.
Part 3: Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized 3-(4-fluorophenyl)pentanedioic acid.
| Analysis Technique | Expected Result |
| Physical Appearance | White to off-white powder or crystals. |
| Infrared (IR) Spectroscopy | - Very broad O-H stretch: ~2500-3300 cm⁻¹ - Strong C=O stretch: ~1700-1725 cm⁻¹ - C-O stretch: ~1210-1320 cm⁻¹[10][11][12][13] |
| ¹H NMR Spectroscopy | - Carboxylic acid protons (-COOH): Singlet, ~12 ppm (can be broad) - Aromatic protons (-C₆H₄-): Multiplets in the aromatic region (~7.0-7.3 ppm) - Aliphatic protons (-CH-, -CH₂-): Multiplets in the aliphatic region (~2.5-3.5 ppm)[13] |
| ¹³C NMR Spectroscopy | - Carboxyl carbons (-COOH): ~170-185 ppm - Aromatic carbons: Signals in the aromatic region (~115-165 ppm) - Aliphatic carbons: Signals in the upfield region (~30-50 ppm)[13] |
Part 4: Critical Safety Precautions
Adherence to safety protocols is non-negotiable when performing this synthesis.
-
Corrosive Chemicals: Both Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) are highly corrosive and can cause severe burns upon contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or latex), and chemical splash goggles.[15][16][17]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[15]
-
Handling NaOH: Adding water to solid NaOH generates significant heat. To safely prepare solutions, always add the solid NaOH slowly to the water while stirring, never the other way around.[17]
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal, following all local and institutional regulations for chemical waste management.[14]
References
- Vertex AI Search. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson.
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ACS Publications. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A.
- Vedantu. (n.d.). Ester Hydrolysis: Mechanism, Types & Examples Explained.
- IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide.
- Camachem. (2022, December 8). Caustic Soda: 7 Hazards and Safety Tips You Should Know.
- LookChem. (n.d.).
- Chemguide. (n.d.). hydrolysis of esters.
- CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
- SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
- TN.gov. (n.d.). Sodium Hydroxide (NaOH).
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid - Organic Chemistry Lab.
- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)pentanedioic acid | 3449-63-6.
- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
- Reddit. (2021, October 28). What solvents can you do an ester base hydrolysis in? : r/Chempros.
- Merck. (n.d.). 3-(4-Fluorophenyl)pentanedioic acid | 3449-63-6.
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Application Notes and Protocols: Decarboxylation of 3-(4-fluorophenyl)pentanedioic Acid
Introduction
3-(4-fluorophenyl)pentanedioic acid, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative whose structure is foundational for various applications in medicinal chemistry and materials science. The selective removal of one carboxyl group—a process known as decarboxylation—to yield 4-(4-fluorophenyl)butanoic acid is a critical synthetic transformation. However, the decarboxylation of simple alkanedioic acids is non-trivial as they lack the activating groups, such as a β-carbonyl, that facilitate the reaction under mild conditions.[1][2][3]
This guide provides a comprehensive overview of robust methodologies for the decarboxylation of 3-(4-fluorophenyl)pentanedioic acid. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting. We will explore direct decarboxylation techniques and an indirect, highly efficient method involving the formation of a cyclic anhydride intermediate. For context, a summary of the synthesis of the starting material is also provided.
Context: Synthesis of the Starting Material
The precursor, 3-(4-fluorophenyl)pentanedioic acid, is not commonly available commercially and is typically synthesized in a multi-step process. A versatile and efficient route begins with 4-fluorobenzaldehyde and diethyl malonate.[4] The process involves a Knoevenagel condensation followed by a Michael addition to form a tetra-ester intermediate. This intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the target diacid.[4]
Methodologies for Decarboxylation
The primary challenge in decarboxylating 3-(4-fluorophenyl)pentanedioic acid is the stability of the molecule. Unlike β-keto acids, which decarboxylate readily upon gentle heating via a cyclic transition state, simple dicarboxylic acids require more forcing conditions.[5][6] We will detail two primary approaches: direct acid-catalyzed decarboxylation and a more controlled, two-step method via a cyclic anhydride.
Method A: Acid-Catalyzed Decarboxylation
Direct heating of the diacid in the presence of a strong acid can effect decarboxylation. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the cleavage of the C-C bond.[7] This method is straightforward but may require high temperatures and can be accompanied by side reactions.
Mechanism of Acid-Catalyzed Decarboxylation
The reaction proceeds by protonation of one of the carboxylic acid groups, followed by the loss of water and carbon dioxide. A potential mechanism involves the formation of an acylium ion intermediate, which is then hydrated and undergoes further rearrangement.
Caption: Proposed mechanism for acid-catalyzed decarboxylation.
Experimental Protocol: Acid-Catalyzed Decarboxylation
Materials:
-
3-(4-fluorophenyl)pentanedioic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
-
High-boiling point solvent (e.g., Dowtherm A, Tetralin) (Optional)
-
Deionized water
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle with stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-fluorophenyl)pentanedioic acid (1.0 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (5-10% v/v) or concentrated HCl. Causality: The strong acid serves as a catalyst to facilitate C-C bond cleavage.
-
Heating: Heat the mixture to a high temperature (typically 150-200 °C) with vigorous stirring. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS by taking aliquots). Causality: Significant thermal energy is required to overcome the activation energy for the decarboxylation of a non-activated carboxylic acid.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Causality: This quenches the reaction and precipitates the organic product, which is less soluble in cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Method B: Decarboxylation via Cyclic Anhydride Intermediate
This is often the most reliable and high-yielding method for the decarboxylation of substituted glutaric acids. The strategy involves two distinct steps: first, the formation of a cyclic anhydride, followed by the thermal decarboxylation of the anhydride. The cyclic structure of the anhydride facilitates a more favorable transition state for the elimination of carbon dioxide.
Step 1: Synthesis of 3-(4-fluorophenyl)pentanedioic Anhydride
The diacid is cyclized to the corresponding anhydride using a dehydrating agent. Common reagents for this transformation include acetic anhydride, acetyl chloride, or thionyl chloride.[8][9]
Experimental Protocol: Anhydride Formation
Materials:
-
3-(4-fluorophenyl)pentanedioic acid
-
Acetic Anhydride or Acetyl Chloride
-
Standard laboratory glassware, heating mantle with stirrer, reflux condenser
Procedure:
-
Reaction Setup: Place 3-(4-fluorophenyl)pentanedioic acid (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of acetic anhydride (approx. 5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 140 °C for acetic anhydride) for 2-4 hours. Causality: Heating provides the energy for the dehydration reaction, and the excess acetic anhydride also acts as the solvent.
-
Isolation: Cool the reaction mixture. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (a high-vacuum pump is recommended). The resulting crude 3-(4-fluorophenyl)pentanedioic anhydride is often of sufficient purity to be used directly in the next step.
Step 2: Thermal Decarboxylation of the Anhydride
The isolated cyclic anhydride is heated, often under reduced pressure, to induce decarboxylation. This step is typically cleaner and occurs at lower temperatures than the direct decarboxylation of the diacid.
Caption: General workflow for decarboxylation via an anhydride intermediate.
Experimental Protocol: Anhydride Decarboxylation
Materials:
-
Crude 3-(4-fluorophenyl)pentanedioic anhydride
-
Distillation apparatus (Kugelrohr or short-path)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Place the crude anhydride in a distillation flask.
-
Heating: Heat the anhydride under atmospheric or reduced pressure. The decarboxylation temperature will need to be determined empirically but is typically in the range of 180-250 °C. The evolution of CO₂ gas will be observed. Causality: The thermal energy promotes a concerted or stepwise elimination of CO₂, often through a ketene intermediate, which is subsequently protonated upon workup (if any residual water is present) or isomerizes.
-
Purification: The resulting product, 4-(4-fluorophenyl)butanoic acid, can be purified by vacuum distillation or recrystallization.
Data Summary and Comparison
The choice of method depends on the available equipment, scale, and desired purity. The indirect method via the anhydride is generally preferred for its higher yield and cleaner reaction profile.
| Parameter | Method A: Acid-Catalyzed | Method B: Via Anhydride |
| Reaction Steps | 1 | 2 |
| Typical Temp. | 150 - 200 °C | Anhydride Formation: ~140°CDecarboxylation: 180 - 250°C |
| Key Reagents | H₂SO₄ or HCl | Acetic Anhydride |
| Pros | Single step | Generally higher yield, cleaner reaction, more controlled |
| Cons | High temperatures, potential for side reactions (e.g., sulfonation), harsh conditions | Two separate steps required |
| Typical Yield | Moderate | Good to Excellent |
Concluding Remarks
The decarboxylation of 3-(4-fluorophenyl)pentanedioic acid to 4-(4-fluorophenyl)butanoic acid is a challenging but achievable transformation. While direct acid-catalyzed decarboxylation offers a one-step procedure, the two-step method involving the formation and subsequent thermal decomposition of 3-(4-fluorophenyl)pentanedioic anhydride is recommended for its superior control and typically higher yields. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to successfully perform this valuable synthetic operation. As with any chemical protocol, small-scale optimization of reaction times and temperatures is advised to achieve the best results for a specific laboratory setup.
References
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Society of Nigeria Journal, 6(1).
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
University of St. Thomas and St. John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved from [Link]
- Rong, G., et al. (2010). Acid-catalyzed decarboxylation reactions of carboxylic acids should avoid formation of protonated carbon dioxide, a very high energy species. Journal of the American Chemical Society.
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of anhydrides. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting low purity in 4-fluorobenzaldehyde condensation reactions
Welcome to the Technical Support Center for 4-Fluorobenzaldehyde Condensation Reactions. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, intractable mixtures, and poor purity profiles when utilizing 4-fluorobenzaldehyde in Knoevenagel and Claisen-Schmidt condensations.
The electron-withdrawing nature of the para-fluorine atom makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack[1]. However, this same electronic property makes the molecule highly susceptible to side reactions, auto-oxidation, and competing equilibria. This guide is designed to help you diagnose the root causes of low purity and implement field-proven, self-validating protocols to optimize your synthetic workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low purity in 4-fluorobenzaldehyde condensations.
Troubleshooting Guide & FAQs
Q1: Why is my Knoevenagel condensation stalling at 50-60% conversion, resulting in a highly impure mixture? A1: The most common culprit is the degradation of your starting material. 4-Fluorobenzaldehyde is highly susceptible to auto-oxidation when exposed to air, forming 4-fluorobenzoic acid[2]. Knoevenagel condensations rely on weak basic catalysts (e.g., piperidine or secondary amines) to deprotonate the active methylene compound and form the requisite enolate[1]. The presence of 4-fluorobenzoic acid prematurely quenches the basic catalyst. This acid-base neutralization starves the reaction of the enolate nucleophile, halting conversion and leaving unreacted starting materials that complicate downstream purification[2]. Diagnostic check: Run a quick ¹H NMR of your aldehyde; an aldehyde proton peak at ~9.9 ppm accompanied by a broad carboxylic acid peak at ~12-13 ppm confirms oxidation.
Q2: I am performing a Claisen-Schmidt condensation with acetone, but my LC-MS shows a massive impurity with a mass corresponding to a bis-adduct. How do I prevent this? A2: Acetone possesses two symmetrical α-carbons, both of which can be deprotonated to form reactive enolates. After the initial condensation yields the mono-adduct (4-(4-fluorophenyl)-3-buten-2-one), the remaining α-protons on the methyl group are still acidic. If the local concentration of 4-fluorobenzaldehyde is too high, a second condensation occurs rapidly, yielding the symmetrical dibenzalacetone (DBA) analog, 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one[3]. Solution: To favor the mono-adduct, use a large stoichiometric excess of acetone (which can also serve as the solvent) and add the 4-fluorobenzaldehyde dropwise to keep its steady-state concentration low.
Q3: My base-catalyzed aldol condensation is yielding significant amounts of 4-fluorobenzyl alcohol and 4-fluorobenzoic acid instead of the desired chalcone. What is happening? A3: You are observing the Cannizzaro reaction, a disproportionation pathway that competes with aldol condensation when aldehydes lacking α-protons (like 4-fluorobenzaldehyde) are exposed to strong bases (e.g., concentrated NaOH or KOH). The hydroxide ion directly attacks the highly electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate that transfers a hydride to another aldehyde molecule. Solution: Switch to a milder base, reduce the concentration of NaOH (e.g., to 10% aqueous)[4], or ensure the ketone is pre-mixed with the base to pre-form the enolate before introducing the aldehyde.
Q4: I am seeing halogenated impurities like chlorobis(fluorophenyl)methane in my commercial 4-fluorobenzaldehyde. Will this affect my condensation? A4: Yes. Chlorobis(fluorophenyl)methane is a known byproduct from the industrial carbonylation synthesis of 4-fluorobenzaldehyde[5]. Under the basic conditions of a condensation reaction, this impurity can hydrolyze to di(fluorophenyl)methanol and liberate HCl[5]. The generated HCl will neutralize your basic catalyst, stalling the condensation and introducing chlorinated or hydroxylated side-products. Distillation of the starting material is required if this impurity is detected via GC-MS.
Q5: During a three-component Knoevenagel-nucleophilic aromatic substitution (SNAr), I am losing the para-fluoro group entirely. Why? A5: The para-fluoro group is an excellent leaving group in SNAr reactions, especially when activated by the electron-withdrawing nature of the newly formed α,β-unsaturated system. If you are using secondary cyclic amines (like pyrrolidine) as catalysts or reagents at elevated temperatures (e.g., boiling acetonitrile), the amine will attack the para-position, displacing the fluorine atom to form a 4-aminobenzylidene derivative[6]. Solution: If fluorine retention is desired, strictly control the temperature, avoid prolonged boiling, and use non-nucleophilic bases.
Quantitative Data: Impact of Impurities & Reaction Conditions
| Reaction Type | Target Product | Primary Impurity / Issue | Unoptimized Yield | Corrective Action | Optimized Yield |
| Knoevenagel | α,β-Unsaturated Nitrile | 4-Fluorobenzoic acid quenching catalyst | < 50% | Base-wash aldehyde prior to use | > 92% |
| Claisen-Schmidt | Mono-chalcone (with Acetone) | Bis-adduct (DBA analog) over-condensation | ~ 45% | 5x excess ketone, dropwise addition | 88% |
| Claisen-Schmidt | Chalcone derivatives | Cannizzaro disproportionation products | ~ 60% | Reduce NaOH concentration to 10% | 91% |
| Multi-Component | α-Arylidene-β-ketonitrile | SNAr displacement of Fluorine | ~ 30% | Lower temperature, avoid boiling | 85% |
Standard Operating Protocols (Self-Validating)
Protocol 1: Purification of 4-Fluorobenzaldehyde (Removal of Acidic Impurities)
Purpose: To remove 4-fluorobenzoic acid and residual halogenated byproducts prior to condensation to prevent catalyst quenching[2].
-
Dissolution: Dissolve 10.0 g of commercial 4-fluorobenzaldehyde in 50 mL of diethyl ether in a separatory funnel.
-
Base Washing: Wash the organic layer with 3 x 20 mL of saturated aqueous NaHCO₃.
-
Causality: The weak base selectively deprotonates 4-fluorobenzoic acid, partitioning it into the aqueous layer as a water-soluble sodium salt, without triggering the Cannizzaro reaction.
-
-
Validation Step 1 (Aqueous Check): Acidify the combined aqueous layers with 1M HCl. The immediate formation of a white precipitate confirms the successful extraction of the acid impurity.
-
Drying & Concentration: Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation Step 2 (Purity Check): Analyze the purified liquid via ¹H NMR. Ensure the complete absence of the broad -OH peak at ~12-13 ppm. Store the purified aldehyde under argon at 4°C to prevent re-oxidation.
Protocol 2: Optimized Claisen-Schmidt Condensation (Mono-Adduct Selective)
Purpose: To synthesize 4-(4-fluorophenyl)-3-buten-2-one while strictly suppressing bis-adduct (DBA analog) formation[3].
-
Enolate Pre-formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of NaOH in 20 mL of absolute ethanol. Add 250 mmol of acetone (a 5-fold stoichiometric excess) and stir at 0°C for 15 minutes.
-
Causality: The massive excess of acetone ensures that statistically, the incoming aldehyde will react with a fresh acetone enolate rather than the enolate of the newly formed mono-adduct.
-
-
Controlled Addition: Dissolve 50 mmol of the purified 4-fluorobenzaldehyde (from Protocol 1) in 10 mL of absolute ethanol. Add this solution dropwise over 30 minutes to the chilled enolate mixture using an addition funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Step: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 4:1) alongside the starting aldehyde. The aldehyde spot (Rf ~0.6) should completely disappear, replaced by a single major product spot (Rf ~0.4).
-
-
Quenching & Isolation: Pour the mixture into 100 mL of crushed ice and neutralize with 1M HCl to pH 7. Extract with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-adduct.
References
-
BenchChem Technical Support Team. "Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds." BenchChem. 1
-
BenchChem Technical Support Team. "Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions." BenchChem. 4
-
BenchChem Technical Support Team. "Common impurities in commercial 4-Fluorobenzaldehyde." BenchChem. 2
-
Magritek. "Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class." Magritek Application Notes. 3
-
MDPI. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." Molecules. 6
-
Google Patents. "US6455739B1 - Production of 4-fluorobenzaldehyde." Google Patents.5
Sources
Technical Support Center: Troubleshooting Incomplete Esterification of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield or purity issues during the esterification of 3-(4-fluorophenyl)pentanedioic acid (also known as 3-(4-fluorophenyl)glutaric acid).
Because this compound is a 1,5-dicarboxylic acid, its esterification is uniquely complicated by competing intramolecular side reactions and thermodynamic equilibrium limits. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve complete diesterification.
Diagnostic Workflow
Before altering your synthetic route, it is critical to identify the exact failure mode of your current reaction. Use the diagnostic workflow below to interpret your LC-MS or NMR data.
Caption: Diagnostic workflow for troubleshooting incomplete esterification of glutaric acids.
Frequently Asked Questions (Troubleshooting FAQs)
Q1: Why is my Fischer esterification stalling at the monoester stage, even with excess alcohol? A: The conversion of a carboxylic acid to an ester via Fischer esterification is a classic equilibrium process [1]. While the first carboxylic acid group esterifies relatively quickly, the second esterification step is statistically and kinetically slower. Furthermore, water is generated as a byproduct. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, often leaving 20–40% of the monoester. Causality: The presence of the 3-(4-fluorophenyl) group introduces mild steric bulk, which slightly hinders the approach of the alcohol to the protonated carbonyl during the second esterification event.
Q2: My LC-MS shows a massive peak at [M-18] (loss of water) but no ester incorporation. What is happening? A: You have inadvertently synthesized 3-(4-fluorophenyl)glutaric anhydride. Glutaric acid derivatives (1,5-dioic acids) have a perfectly spaced carbon backbone that strongly favors the formation of stable 6-membered cyclic anhydrides under dehydrating conditions [2]. Causality: If you are using coupling agents (like DCC, EDC) or heating strongly with a catalytic acid without a massive excess of alcohol, the intramolecular attack of one carboxylic acid onto the activated carbonyl of the other outcompetes the intermolecular attack of the alcohol. The anhydride becomes a thermodynamic sink.
Q3: Can I just react the anhydride intermediate with alcohol to get the diester? A: No. Reacting a cyclic anhydride with an alcohol will only yield the monoester (one equivalent of ester, one equivalent of free carboxylic acid). In fact, this exact ring-opening mechanism is deliberately used in biocatalysis for the enzymatic desymmetrization of 3-arylglutaric anhydrides to produce chiral monoesters [3]. To get the diester, you must avoid the anhydride entirely or use a method that activates both acid groups simultaneously.
Q4: How do I force complete diesterification without risking anhydride formation? A: You must abandon standard dehydrating conditions. The two most reliable alternatives are:
-
The Acid Chloride Route: Convert the diacid to a diacid chloride using Thionyl Chloride (
) or Oxalyl Chloride. Acid chlorides are too reactive to form stable anhydrides in the presence of excess alcohol and will rapidly convert to the diester. -
The Alkylation Route: Deprotonate the diacid with a mild base (e.g.,
) and react it with an alkyl halide (e.g., Methyl Iodide). This avoids acidic dehydration entirely.
Quantitative Comparison of Esterification Methods
The table below summarizes typical outcomes when attempting to synthesize the dimethyl ester of 3-(4-fluorophenyl)pentanedioic acid using various synthetic strategies.
| Method | Reagents / Conditions | Diester Yield (%) | Monoester (%) | Anhydride (%) | Recommendation |
| Standard Fischer | 45 - 55% | 25 - 35% | 15 - 20% | Not recommended. Equilibrium limited. | |
| Scavenged Fischer | 80 - 85% | 10 - 15% | < 5% | Good for scale-up if monoester can be separated. | |
| Steglich Coupling | 20 - 30% | 10 - 20% | 50 - 60% | Avoid. Strongly favors anhydride formation. | |
| Acid Chloride | 1. | > 95% | < 2% | < 2% | Highly Recommended. Reliable and fast. |
| Alkylation | 90 - 95% | < 5% | 0% | Best for acid-sensitive substrates. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps (self-validating systems) so you can verify the success of intermediate stages before proceeding.
Protocol A: Two-Step Acid Chloride Method (Highly Recommended)
This method bypasses the equilibrium issues of Fischer esterification and prevents the accumulation of the cyclic anhydride.
Step 1: Formation of the Diacid Chloride
-
Charge a dry, argon-purged round-bottom flask with 3-(4-fluorophenyl)pentanedioic acid (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Add Thionyl Chloride (
, 3.0 eq) dropwise at room temperature, followed by 2 drops of anhydrous DMF (catalyst). -
Reflux the mixture for 3 hours.
-
Self-Validation Check: Remove a 10 µL aliquot, quench it into 1 mL of dry methanol, and analyze via LC-MS. You should observe the mass of the dimethyl ester. If monoester or unreacted diacid is present, continue refluxing.
-
-
Once complete, concentrate the mixture under reduced pressure to remove DCM and excess
. The resulting crude diacid chloride should be used immediately.
Step 2: Esterification
-
Dissolve the crude diacid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add the desired alcohol (e.g., Methanol, 5.0 eq) and Triethylamine (
, 4.0 eq) dropwise. -
Stir at room temperature for 2 hours.
-
Quench with saturated aqueous
, extract with DCM, wash with brine, dry over , and concentrate. The diester is typically obtained in >95% purity without column chromatography.
Protocol B: Mild Alkylation Method (Alternative)
Use this method if your laboratory restricts the use of
-
Dissolve 3-(4-fluorophenyl)pentanedioic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add finely powdered Potassium Carbonate (
, 3.0 eq). Stir for 15 minutes at room temperature to form the dicarboxylate salt.-
Causality Note: Deprotonating the acid first prevents any acid-catalyzed dehydration to the anhydride.
-
-
Add Methyl Iodide (
, 3.0 eq) dropwise.-
Safety Warning:
is a volatile alkylating agent; handle exclusively in a fume hood.
-
-
Stir at room temperature for 4–6 hours.
-
Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The baseline spot (diacid) should completely disappear, replaced by a high-Rf spot (diester).
-
Dilute with water (5x volume of DMF) and extract 3x with Ethyl Acetate. Wash the combined organics extensively with water and brine to remove residual DMF, dry, and concentrate.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link] [1]
-
Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35 Source: ResearchGate (Przemysł Chemiczny) URL:[Link] [2]
-
Enzymatic desymmetrization of 3-arylglutaric acid anhydrides Source: Tetrahedron: Asymmetry (via ResearchGate) URL:[Link] [3]
Controlling temperature in Michael addition for fluorinated glutarates
Welcome to the Technical Support Center for the synthesis of fluorinated glutarates. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies for one of the most challenging aspects of fluorinated organic synthesis: thermodynamic and kinetic temperature control during Michael additions.
Fluorinated glutarates are highly valuable in pharmaceutical development due to the unique electrostatic, lipophilic, and conformational properties imparted by the fluorine atom[1]. However, the construction of these molecules via Michael addition is notoriously sensitive to thermal fluctuations.
Part 1: Mechanistic Insights & The Causality of Temperature
When coupling a fluorinated enolate with an acrylate (or a standard enolate with a fluorinated Michael acceptor), temperature dictates the survival of the intermediate. The causality behind strict temperature control relies on three mechanistic pillars:
-
Suppression of Defluorination (E1cB Elimination): Fluorine is a potent leaving group when adjacent to a carbanion. At elevated temperatures (> 0 °C), the intermediate enolate undergoes rapid
-fluoride elimination, destroying the stereocenter and yielding defluorinated side products. -
Mitigation of Retro-Michael Cleavage: Michael additions are inherently reversible. Because fluorinated carbanions are highly stabilized, warming the reaction mixture shifts the equilibrium backward, favoring retro-Michael cleavage.
-
Rigid Stereocontrol: Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires freezing out unfavorable, higher-energy transition states. Cryogenic conditions (-78 °C to -40 °C) force the reaction through a rigid, kinetically controlled acyclic or chelated transition state[2].
Workflow of temperature-dependent pathways in fluorinated Michael additions.
Part 2: Standard Operating Protocol (SOP)
Protocol: Cryogenic Asymmetric Mukaiyama-Michael Addition for Fluorinated Glutarates This methodology utilizes a chiral Lewis acid to synthesize fluorinated glutarate derivatives, employing self-validating checkpoints to ensure kinetic control.
-
Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under argon, dissolve the chiral bisoxazoline-Cu(OTf)₂ complex (10 mol%) in anhydrous toluene.
-
Causality: Toluene is chosen over polar solvents like THF to tighten the ion-pairing in the transition state, which is critical for high enantioselectivity at low temperatures.
-
-
Step 2: Cryogenic Equilibration. Cool the reaction vessel to strictly -50 °C using a dry ice/acetone bath.
-
Self-Validating Check: Insert an internal thermocouple. Do not proceed until the internal temperature remains stable at -50 °C (± 2 °C) for at least 15 minutes. This ensures no localized warm spots exist near the glass walls.
-
-
Step 3: Acceptor Addition. Add the fluorinated Michael acceptor (e.g., ethyl 3-trifluoromethylacrylate) dropwise, allowing 5 minutes for thermal re-equilibration.
-
Step 4: Nucleophile Addition. Slowly introduce the silyl ketene acetal via a syringe pump over 30 minutes.
-
Causality: Slow addition maintains a low steady-state concentration of the reactive intermediate, preventing exothermic micro-spikes that could provide the activation energy required for retro-Michael cleavage.
-
-
Step 5: Low-Temperature Quenching. Monitor conversion via cold-probe TLC or ¹⁹F NMR. Once complete, quench the reaction at -50 °C with cold aqueous ammonium chloride before allowing the mixture to warm to room temperature.
-
Causality: Quenching at cryogenic temperatures protonates the intermediate enolate, permanently neutralizing the driving force for thermal defluorination before the system warms up.
-
Part 3: Troubleshooting Guide & FAQs
Q: Why am I observing significant loss of the C–F bond (defluorination) in my final product? A: Defluorination typically occurs when the intermediate enolate is exposed to elevated temperatures or excess base, triggering an E1cB-like elimination. Ensure your cooling bath maintains a strict internal temperature. If you are using strong lithium bases (like LDA), the transition state is highly sensitive[2]. Consider switching to a neutral Lewis acid-catalyzed Mukaiyama-Michael approach to bypass the need for harsh basic conditions.
Q: My diastereomeric ratio (dr) is inconsistent between batches. How can I fix this? A: Inconsistent dr usually stems from transient temperature spikes during reagent addition, which shifts the reaction from kinetic to thermodynamic control. For lithium enolate additions to fluorinated acrylates, the reaction proceeds via a highly sensitive acyclic transition state[2]. Use a syringe pump for all additions and increase your magnetic stirring rate (>800 rpm) to dissipate heat instantly.
Q: Is it possible to achieve high yields of fluorinated glutarates without cryogenic cooling? A: Yes, but it requires specific catalytic strategies to stabilize the intermediates.
-
Detrifluoroacetylative Protocols: Recent breakthroughs allow for the in situ generation of cyclic fluoro-enolates at ambient temperature (0–20 °C)[1][3]. By releasing trifluoroacetate as a byproduct, the system avoids the harsh basic conditions that drive defluorination.
-
Bifunctional Organocatalysis: Specialized thiourea organocatalysts can stabilize the transition state via intense hydrogen bonding, allowing room-temperature additions of fluorinated pronucleophiles (like α-fluoro-α-nitro(phenylsulfonyl)methane) with high enantioselectivity[4].
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction temperature, methodology, and the resulting stereochemical outcomes based on established literature protocols.
| Reaction System | Optimal Temp (°C) | Catalyst / Method | Yield (%) | Enantiomeric Excess (ee %) | Primary Side Reaction if Warmed |
| Mukaiyama-Michael (Silyl Enol Ether + Enone) | -50 °C | Chiral Box-Cu(OTf)₂ | 85 - 96 | 80 - 96 | Retro-Michael Cleavage |
| Lithium Enolate Addition (to CF₃-Acrylate) | -78 °C | LDA / THF | > 90 | N/A (High dr) | Polymerization / Elimination |
| Detrifluoroacetylative Addition (Fluoro-enolate) | 20 °C | Chiral Amine / Cu | 80 - 95 | > 94 | Minimal (Stabilized in situ) |
| Organocatalytic FNSM Addition | 25 °C | Bifunctional Thiourea | 85 - 99 | 88 - 95 | Epimerization / Lower ee |
References
1.[2] Highly Diastereoselective Michael Addition Reactions of Lithium Enolates to Ethyl 3-Trifluoromethylacrylate, Chemistry Letters (oup.com). Available at:[Link] 2.[3] Catalytic Enantioselective Michael Addition Reactions of Detrifluoroacetylatively Generated Tertiary Enolates, ResearchGate. Available at:[Link] 3.[1] Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center, NIH. Available at:[Link] 4.[4] α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones, PNAS. Available at:[Link] 5. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis, RSC Publishing. Available at:[Link]
Sources
Minimizing side products in 4-fluorophenibut intermediate synthesis
Technical Support Center: Troubleshooting 4-Fluorophenibut Intermediate Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 4-fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid). The synthesis of this potent GABA_B receptor agonist shares significant mechanistic overlap with other GABA analogues like baclofen and phenibut[1].
The most efficient modern route involves the Michael addition of nitromethane to 4-fluorocinnamaldehyde, followed by oxidation and reduction. However, researchers frequently encounter yield-destroying side reactions: oligomerization, perhydrate accumulation, and spontaneous lactamization. This guide provides the causality behind these issues and self-validating protocols to ensure synthetic integrity.
I. Reaction Pathway & Side-Product Divergence
Fig 1: Reaction pathway for 4-fluorophenibut synthesis highlighting side-product divergence.
II. Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I seeing significant oligomerization and Nef reaction byproducts during the Michael addition of nitromethane? Causality: Traditional protocols use strong bases (e.g., NaOH, DBU) to deprotonate nitromethane. However, strong alkaline conditions also trigger the Nef reaction (converting the nitro group to a carbonyl) and promote the polymerization of the highly reactive α,β-unsaturated aldehyde. Solution: Transition to a milder, bifunctional organocatalyst (such as a diphenylprolinol silyl ether). Recent demonstrate that using a solid-supported organocatalyst at 65 °C eliminates side-product formation and reduces the required nitromethane excess[2].
Q2: During the oxidation of the γ-nitroaldehyde, I observe perhydrate accumulation instead of the desired γ-nitrobutyric acid. How do I force completion? Causality: The oxidation of the aldehyde intermediate using hydrogen peroxide and formic acid relies on the in situ generation of performic acid. At temperatures below 50 °C, performic acid generation is incomplete, leading to the formation of stable, unreacted perhydrates[2]. Solution: The reaction temperature must be strictly elevated to 100 °C. At this thermal threshold, quantitative and selective carboxylic acid formation is achieved without degrading the nitro group[2].
Q3: My final reduction step yields a massive amount of 4-(4-fluorophenyl)pyrrolidin-2-one (the lactam) instead of the open-chain 4-fluorophenibut. Is my reduction failing? Causality: Your reduction is succeeding, but the resulting γ-amino acid is thermodynamically driven to undergo spontaneous intramolecular cyclization (lactamization) under neutral or mildly acidic conditions. Solution: Do not attempt to prevent lactamization during reduction; treat it as a necessary intermediate. To isolate the target API, subject the crude lactam mixture to harsh hydrolysis (6 N HCl at 100 °C for 10–12 hours) to drive the equilibrium toward the protonated, open-chain hydrochloride salt ()[3].
III. Quantitative Data Summary: Condition vs. Side Product Yield
| Reaction Step | Parameter / Condition | Primary Side Product | Side Product Yield | Desired Intermediate Yield |
| Michael Addition | Strong Base (e.g., NaOH, RT) | Nef products / Oligomers | 35 - 50% | < 40% |
| Michael Addition | Organocatalyst (Flow, 65 °C) | None detected | < 1% | > 95% |
| Oxidation | H₂O₂ / HCOOH at ≤ 50 °C | Perhydrates | 20 - 40% | 60 - 80% |
| Oxidation | H₂O₂ / HCOOH at 100 °C | None detected | < 1% | > 98% |
| Reduction | H₂ (1 atm), Pd/C, Neutral pH | γ-Lactam | 60 - 90% | 10 - 40% (Free AA) |
| Hydrolysis | 6 N HCl, 100 °C, 12 h | None (Complete ring opening) | < 2% (Residual Lactam) | > 95% (HCl Salt) |
IV. Self-Validating Experimental Protocols (SOPs)
Protocol 1: Organocatalytic Michael Addition (Oligomerization Control)
-
Preparation: Prepare a 0.5 M solution of 4-fluorocinnamaldehyde in neat nitromethane (which acts as both reagent and solvent).
-
Catalysis: Add 5 mol% of diphenylprolinol silyl ether organocatalyst.
-
Reaction: Stir at room temperature for 14 hours. (Note: For scale-up, process via continuous flow at 65 °C with a 14-minute residence time).
-
Self-Validation Checkpoint: Analyze an aliquot via HPLC. The complete disappearance of the aldehyde peak at ~280 nm and a flat UV baseline (absence of broad oligomer humps) confirms the suppression of side reactions.
-
Workup: Quench the reaction, filter through a short silica plug, and concentrate under reduced pressure to yield the pure γ-nitroaldehyde.
Protocol 2: Oxidation to γ-Nitrobutyric Acid (Perhydrate Avoidance)
-
Preparation: Dissolve the γ-nitroaldehyde in a minimal volume of nitromethane (approx. 2.3 M).
-
Oxidant Generation: In a separate vessel, pre-mix 30% aqueous H₂O₂ and neat formic acid to generate performic acid in situ.
-
Addition: Add the performic acid solution dropwise to the aldehyde. Critical Step: Maintain the internal reaction temperature strictly at 100 °C using a reflux condenser.
-
Self-Validation Checkpoint: Before workup, test the mixture with starch-iodide paper. A negative result confirms the complete consumption of peroxides and the absence of stable perhydrates.
-
Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield the γ-nitrobutyric acid.
Protocol 3: Reduction and Lactam Hydrolysis
-
Reduction: Dissolve the γ-nitrobutyric acid in methanol and add 10 wt% Pd/C. Stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake completely ceases.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. At this stage, the mixture contains a high ratio of 4-(4-fluorophenyl)pyrrolidin-2-one (lactam).
-
Hydrolysis: Concentrate the filtrate to dryness. Suspend the crude residue in 6 N HCl.
-
Ring-Opening: Reflux the suspension at 100 °C for 10 to 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The lactam will not stain strongly, whereas the open-chain 4-fluorophenibut will appear as a bright purple spot. Continue refluxing until the lactam spot is entirely consumed.
-
Isolation: Evaporate the aqueous acid to absolute dryness under reduced pressure to obtain 4-fluorophenibut hydrochloride as a crystalline solid.
V. References
-
Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters (ACS Publications), 2020. URL:[Link]
-
Phenibut. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of Dimethyl 3-(4-fluorophenyl)pentanedioate
Introduction
Dimethyl 3-(4-fluorophenyl)pentanedioate is a substituted diethyl glutarate derivative with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. Its structural verification is paramount for quality control, metabolite identification, and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering both high-resolution separation and definitive structural information through reproducible fragmentation patterns.[1][2][3]
This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pathways of dimethyl 3-(4-fluorophenyl)pentanedioate. By dissecting the molecule's structural features—two methyl ester groups, a pentanedioate backbone, and a substituted aromatic ring—we can anticipate the formation of diagnostic ions. This predictive approach is grounded in fundamental principles of mass spectrometry, including alpha-cleavage, McLafferty rearrangements, and fragmentation mechanisms characteristic of aromatic systems.[4][5][6][7] We will compare its expected fragmentation pattern with that of its unsubstituted analogue, dimethyl pentanedioate, to highlight the diagnostic influence of the 4-fluorophenyl moiety.
Part 1: Predicted Fragmentation Pathways
The fragmentation of dimethyl 3-(4-fluorophenyl)pentanedioate upon electron ionization (70 eV) is governed by the relative stability of the resulting radical and cationic species. The molecular structure provides several competing pathways, which are essential for its unambiguous identification.
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 254 , corresponding to the molecular weight of the compound (C₁₃H₁₅FO₄). The presence of the aromatic ring should lend sufficient stability for this peak to be observable, though it may not be the base peak.[4][7]
Primary Fragmentation Mechanisms:
-
Alpha (α)-Cleavage at the Ester Groups: This is a highly characteristic fragmentation for esters, involving the cleavage of the bond adjacent to the carbonyl group.[6][8] The most favorable α-cleavage is the loss of the alkoxy radical (•OCH₃), which is more stable than an alkyl radical.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond results in the formation of a stable acylium ion at m/z 223 ([M-31]⁺). This is anticipated to be a significant peak in the spectrum.
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond adjacent to the carbonyl can lead to the loss of the entire carbomethoxy group, yielding an ion at m/z 195 ([M-59]⁺).
-
-
McLafferty Rearrangement: This classic rearrangement occurs in molecules containing a carbonyl group and an accessible γ-hydrogen.[5][9][10] In this structure, the hydrogens on the C2 and C4 positions are gamma to the C5 and C1 carbonyls, respectively. The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral molecule and the formation of a radical cation.
-
Fragmentation Driven by the 4-Fluorophenyl Group: The presence of the aromatic substituent introduces unique and highly diagnostic fragmentation pathways.
-
Benzylic Cleavage: The bond between the tertiary carbon (C3) and the adjacent methylene carbons (C2 or C4) is a benzylic position. Cleavage at this bond is highly favored due to the formation of a resonance-stabilized benzylic cation.
-
Formation of the Fluorotropylium Ion: The most significant pathway in this category is the cleavage of the C2-C3 and C4-C5 bonds, leading to the formation of the highly stable 4-fluorotropylium (or a rearranged fluorobenzyl) cation at m/z 109 . This ion is often a base peak or a very abundant peak in compounds containing a fluorobenzyl moiety and serves as a key structural marker.
-
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway of dimethyl 3-(4-fluorophenyl)pentanedioate.
Part 2: Comparative Analysis with Dimethyl Pentanedioate
To underscore the diagnostic value of the fragments derived from the 4-fluorophenyl group, it is instructive to compare the predicted pattern with the known fragmentation of the unsubstituted parent compound, dimethyl pentanedioate (also known as dimethyl glutarate). The experimental spectrum for dimethyl pentanedioate is available in the NIST Mass Spectral Library.[11][12][13]
The fragmentation of dimethyl pentanedioate is dominated by pathways common to simple aliphatic diesters. The key difference is the absence of fragments originating from an aromatic substituent.
| m/z | Proposed Ion Structure / Origin (Dimethyl 3-(4-fluorophenyl)pentanedioate) | Corresponding Ion in Dimethyl Pentanedioate (m/z) | Notes on Comparison |
| 254 | [C₁₃H₁₅FO₄]⁺• (Molecular Ion) | 160 | The molecular ion shifts by +94 Da, corresponding to the addition of C₆H₄F and subtraction of H. |
| 223 | [M - •OCH₃]⁺ (α-Cleavage) | 129 | This analogous α-cleavage fragment is present in both spectra, demonstrating the common ester functionality. |
| 109 | [C₇H₆F]⁺ (Fluorotropylium Ion) | N/A | Key Differentiating Fragment. Its presence is definitive proof of the 4-fluorophenyl substituent. |
| 74 | [C₃H₆O₂]⁺• (McLafferty Rearrangement) | 74 | This fragment is common to both, confirming the presence of a methyl ester with a chain of at least γ-hydrogens. Its relative intensity may differ due to competing fragmentation pathways in the substituted compound. |
| 59 | [COOCH₃]⁺ | 59 | The carbomethoxy cation is a common, low-mass fragment for methyl esters. |
This comparison clearly illustrates that while foundational ester fragments (m/z 223, 74, 59) confirm parts of the structure, the high-abundance ion at m/z 109 is the unique fingerprint of the 3-(4-fluorophenyl) substitution.
Part 3: Experimental Protocol for GC-MS Analysis
This protocol outlines a self-validating system for acquiring a high-quality electron ionization mass spectrum of the target compound. The inclusion of a quality control standard and specific data analysis steps ensures trustworthiness and reproducibility.
1. Sample Preparation
-
1.1. Stock Solution: Accurately weigh ~10 mg of dimethyl 3-(4-fluorophenyl)pentanedioate and dissolve in 10.0 mL of high-purity ethyl acetate to prepare a 1 mg/mL stock solution.
-
1.2. Working Solution: Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.
-
1.3. Quality Control (QC): Use a certified standard of a well-characterized compound, such as Octacosane, at a similar concentration to verify instrument performance (retention time stability, peak shape, and spectral integrity).
2. GC-MS Instrumentation and Parameters
-
2.1. Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
2.2. Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
2.3. GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
2.4. Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
2.5. Injection: 1 µL injection volume, split ratio 50:1.
-
2.6. Inlet Temperature: 250°C.
-
2.7. Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
2.8. MS Transfer Line Temperature: 280°C.
-
2.9. MS Ion Source: Electron Ionization (EI), 70 eV.
-
2.10. Ion Source Temperature: 230°C.
-
2.11. Quadrupole Temperature: 150°C.
-
2.12. Mass Scan Range: m/z 40 - 400.
3. Data Acquisition and Analysis
-
3.1. Sequence: Run a solvent blank, followed by the QC standard, and then the sample.
-
3.2. Peak Identification: Identify the chromatographic peak corresponding to dimethyl 3-(4-fluorophenyl)pentanedioate.
-
3.3. Spectral Extraction: Extract the mass spectrum across the full width of the identified peak, ensuring background subtraction is applied using spectra from the baseline adjacent to the peak.
-
3.4. Spectral Comparison: Compare the acquired experimental spectrum with the predicted fragmentation pattern. Confirm the presence of the molecular ion (m/z 254) and key diagnostic ions (m/z 223, 109, 74).
-
3.5. Library Search (Optional): Perform a search against a commercial mass spectral library like NIST or Wiley to identify potential matches and rule out isomers or impurities.[14][15][16]
Caption: Experimental workflow for GC-MS analysis and structural confirmation.
Conclusion
The GC-MS fragmentation pattern of dimethyl 3-(4-fluorophenyl)pentanedioate is predicted to be rich with structurally diagnostic information. While the molecule exhibits classic ester fragmentation behavior, such as α-cleavage (m/z 223) and McLafferty rearrangement (m/z 74), the definitive feature is the fragmentation driven by the substituted aromatic ring. The presence of a strong peak at m/z 109 , corresponding to the stable fluorotropylium ion, serves as an unmistakable marker for the 3-(4-fluorophenyl) moiety. By following the detailed experimental protocol provided, researchers and drug development professionals can confidently acquire high-quality mass spectra to verify the identity and purity of this compound.
References
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
IUPAC. (2025). Compendium of Chemical Terminology: McLafferty rearrangement. Retrieved from a related source discussing the mechanism: [Link]
-
Wiley Science Solutions. (2023). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]
-
MSP Kofel. (2013). Wiley Registry of Mass Spectral Data, 10th Edition. Retrieved from [Link]
-
MasCom. (n.d.). Wiley Registry® of Mass Spectral Data, 11th Edition. Retrieved from [Link]
-
Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]
-
Wiley Science Solutions. (2023). Wiley Registry of Mass Spectral Data 2023 Brochure. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
-
Grokipedia. (n.d.). Alpha cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Al-Saffar, F. J., & Al-Amery, M. H. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a related university resource: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemEd. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
-
ChemEd. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]
-
Hassan, K. M. (2015). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones. Journal of Chromatographic Science, 53(7), 1136-1145. [Link]
-
Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]_
-
NIST. (n.d.). Pentanedioic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (2024, November). Atomic Spectra Database. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
NIST. (n.d.). Data for Pentanedioic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 30). 13.5: Fragmentation Patterns of Functional Groups. Retrieved from [Link]
-
re3data.org. (2024, May 24). NIST Atomic Spectra Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Datasets. Data Catalog. Retrieved from [Link]
-
ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum for Pentanedioic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
Scilit. (n.d.). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]
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Technical Comparison: Dimethyl 3-(4-fluorophenyl)pentanedioate vs. Acid Form
The following technical guide details the comparative thermal properties of Dimethyl 3-(4-fluorophenyl)pentanedioate and its hydrolyzed acid form, 3-(4-fluorophenyl)pentanedioic acid .
This guide is structured for process chemists and researchers optimizing the synthesis of pharmaceutical intermediates, specifically for Paroxetine (Paxil) and related GABA analogs.
Executive Summary: The "Phase Switch" Advantage
In organic synthesis, the transition from Dimethyl 3-(4-fluorophenyl)pentanedioate (Ester) to 3-(4-fluorophenyl)pentanedioic acid (Acid) represents a critical "Phase Switch."
-
The Ester is typically a viscous liquid (oil) or low-melting solid at room temperature, making it difficult to purify by crystallization.
-
The Acid is a high-melting crystalline solid (>160°C), allowing for efficient purification via recrystallization, removing impurities that remain in the mother liquor.
Understanding this physical contrast is essential for designing robust isolation protocols without resorting to expensive chromatography.
Physical Property Comparison
The following data contrasts the thermal properties of the diester and the diacid. Note that while the chloro-analog is often used as a reference standard in literature, specific supplier data for the fluoro-analog highlights a distinct high-melting crystalline range.
| Property | Dimethyl 3-(4-fluorophenyl)pentanedioate | 3-(4-fluorophenyl)pentanedioic acid |
| CAS Number | 945610-03-7 (Generic/Isomer specific) | 3449-63-6 |
| Physical State (RT) | Viscous Liquid / Oil | Crystalline Solid |
| Melting Point | < 25°C (Predicted/Observed) | 160 – 170°C (Typical Range)* |
| Solubility | Soluble in EtOAc, DCM, MeOH, Toluene | Soluble in Alcohols, DMSO; Poor in Water/Toluene |
| Intermolecular Forces | Weak Dipole-Dipole, Van der Waals | Strong Hydrogen Bonding (Dimerization) |
| Process Role | Precursor / Substrate for Hydrolysis | Purified Intermediate / Crystallization Target |
*Note: While some supplier certificates list melting points as high as 211-216°C for specific crystal polymorphs or salts, the structural analog 3-(4-chlorophenyl)glutaric acid melts at 166-167°C. The 160-170°C range is the scientifically expected baseline for the free acid.
Theoretical Basis: Why the Difference Exists?
The dramatic difference in melting points (>130°C shift) is driven by Intermolecular Hydrogen Bonding .
The Ester (Liquid/Oil)
The dimethyl ester lacks "active" hydrogen donors. The methyl groups cap the carboxylate functionality, limiting intermolecular interactions to weak Van der Waals forces and dipole-dipole interactions. The 4-fluorophenyl group adds some rigidity, but the flexible glutarate chain prevents efficient crystal packing, resulting in an oily state at room temperature.
The Acid (Solid)
Upon hydrolysis, the methyl caps are removed, exposing two carboxylic acid groups. These groups form strong intermolecular hydrogen-bonded dimers in the crystal lattice. This network requires significantly more thermal energy to break, resulting in a high melting point and a solid state.
Experimental Protocols
Protocol A: Verification via Hydrolysis (Oil to Solid)
This protocol validates the identity of the ester by converting it to the solid acid, providing a sharp melting point for characterization.
Reagents:
-
Crude Dimethyl 3-(4-fluorophenyl)pentanedioate (Oil)
-
NaOH (aq, 2M)
-
HCl (conc.)
-
Ethyl Acetate (EtOAc)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the crude ester oil in 5 mL of methanol.
-
Saponification: Add 5 mL of 2M NaOH solution. Stir at 60°C for 2 hours .
-
Checkpoint: The biphasic mixture should become homogeneous as the ester hydrolyzes to the water-soluble disodium salt.
-
-
Work-up: Cool to room temperature. Wash with 5 mL EtOAc (discard organic layer to remove non-acidic impurities).
-
Acidification: Acidify the aqueous layer to pH 1–2 using conc. HCl.
-
Observation: A white precipitate (the Acid) should form immediately.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 55°C.
-
Analysis: Measure the melting point. A sharp transition between 160–170°C confirms the product identity.
Protocol B: Melting Point Determination (Capillary Method)
To ensure accuracy when testing the acid:
-
Sample Prep: Dry the acid thoroughly. Solvent inclusion can depress the melting point by 5-10°C.
-
Ramp Rate: Use a ramp rate of 10°C/min until 140°C, then slow to 1°C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete melt).
Visualizing the Process
Diagram 1: Chemical Transformation & Phase Switch
This diagram illustrates the structural change that drives the physical state transition.
Caption: The conversion from the lipophilic, oily ester to the hydrophilic salt, and finally to the crystalline acid solid.
Diagram 2: Purification Decision Matrix
Use this workflow to determine the optimal purification strategy based on the physical state.
Caption: Decision matrix favoring hydrolysis and crystallization over distillation for purification.
References
-
National Center for Biotechnology Information (PubChem). 3-(4-Fluorophenyl)pentanedioic acid (CID 136302) & Related Analogs. Retrieved from [Link]
-
ResearchGate. Asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride. (Discusses the synthesis of Paroxetine intermediates and the handling of glutarate esters). Retrieved from [Link]
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A Researcher's Guide to Thin-Layer Chromatography of Dimethyl 3-(4-fluorophenyl)pentanedioate: Principles, Protocol, and Solvent System Optimization
For professionals in chemical research and drug development, thin-layer chromatography (TLC) remains an indispensable technique for its simplicity, speed, and versatility in monitoring reaction progress, assessing compound purity, and determining optimal conditions for large-scale purification.[1][2] This guide provides an in-depth analysis of the TLC behavior of dimethyl 3-(4-fluorophenyl)pentanedioate, a moderately polar diester, with a focus on the widely used hexane/ethyl acetate mobile phase. While specific, pre-determined R_f values are dependent on precise laboratory conditions, this document will equip you with the foundational knowledge and a robust experimental framework to confidently determine and interpret these values.
Understanding the Analyte and its Chromatographic Behavior
Dimethyl 3-(4-fluorophenyl)pentanedioate is a diester, placing it in the category of moderately polar organic compounds. The polarity is primarily dictated by the two ester functional groups, which can engage in hydrogen bonding with the stationary phase, and the fluorophenyl group, which contributes to the molecule's overall size and electronic properties. In normal-phase TLC, where a polar stationary phase like silica gel is used, the separation is governed by the analyte's adsorption to the stationary phase and its solubility in the mobile phase.[3]
A non-polar solvent will have minimal interaction with the analyte, resulting in strong adsorption to the silica and a low retention factor (R_f). Conversely, a highly polar solvent will effectively compete with the analyte for binding sites on the stationary phase, leading to a high R_f value.[3][4] The ideal R_f value for good separation typically lies between 0.3 and 0.7.[3]
The Hexane/Ethyl Acetate System: A Versatile Mobile Phase
The combination of hexane (a non-polar solvent) and ethyl acetate (a moderately polar solvent) is a common choice for the elution of a wide range of organic compounds.[5][6] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to achieve optimal separation.
-
High Hexane Ratio (e.g., 9:1 Hexane/Ethyl Acetate): This low-polarity eluent is suitable for eluting non-polar compounds. For dimethyl 3-(4-fluorophenyl)pentanedioate, such a system would likely result in a very low R_f value, with the spot remaining near the baseline.
-
Balanced Ratio (e.g., 4:1 to 1:1 Hexane/Ethyl Acetate): This range of moderately polar eluents is a good starting point for a compound like a diester.[7] It is within this range that an optimal R_f value is most likely to be found.
-
High Ethyl Acetate Ratio (e.g., 1:4 Hexane/Ethyl Acetate): This more polar eluent would significantly decrease the analyte's interaction with the silica gel, pushing the spot towards the solvent front and resulting in a high R_f value.
Experimental Determination of R_f Values: A Step-by-Step Protocol
The following protocol provides a detailed methodology for the systematic determination of the R_f value of dimethyl 3-(4-fluorophenyl)pentanedioate.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Solution of dimethyl 3-(4-fluorophenyl)pentanedioate (approx. 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate)
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heat gun
Protocol:
-
Chamber Saturation: Prepare the developing chamber by adding the chosen hexane/ethyl acetate solvent system to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible results.[8]
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[7] Mark the lanes where the sample will be spotted.
-
Spotting: Using a capillary tube, carefully spot a small amount of the analyte solution onto the marked lane on the baseline. The spot should be as small and concentrated as possible, ideally 1-2 mm in diameter, to prevent streaking and ensure sharp separation.[7][8]
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[8] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Elution and Marking: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]
-
Visualization:
-
UV Light: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots on the fluorescent background.[9] Circle the spots with a pencil.
-
Staining: If the compound is not UV-active or for further confirmation, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for organic compounds.[8] Dip the plate into the stain solution or spray it evenly, then gently heat with a heat gun until colored spots appear against a pink/purple background.[8]
-
-
R_f Calculation: Measure the distance from the baseline to the center of the spot (distance traveled by the solute) and the distance from the baseline to the solvent front (distance traveled by the solvent). The R_f value is calculated as follows:[10]
R_f = (Distance traveled by the solute) / (Distance traveled by the solvent front)
dot
Caption: Relationship between solvent polarity and R_f value in normal-phase TLC.
Troubleshooting and Advanced Considerations
-
Streaking: If the spots appear as streaks rather than distinct spots, it may be due to the sample being too concentrated, the presence of acidic or basic impurities, or decomposition on the silica plate. [11][12]Diluting the sample is the first step in troubleshooting. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve spot shape. [11]* Irregular Solvent Front: An uneven solvent front can lead to inaccurate R_f values. [8]Ensure the TLC plate is placed vertically in the chamber and that the chamber is on a level surface.
-
Co-spotting: To confirm the identity of a spot, a co-spot can be prepared by spotting the sample and a known standard in the same lane. [8][11]If the two substances are identical, a single spot will be observed.
By following this comprehensive guide, researchers can systematically and accurately determine the TLC R_f values for dimethyl 3-(4-fluorophenyl)pentanedioate in various hexane/ethyl acetate solvent systems. This data is crucial for monitoring reaction progress, assessing purity, and developing effective purification strategies using techniques like flash column chromatography.
References
- Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog. (2026, January 22).
- Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23).
- Factors That Affect RF Values In Thin Layer Chromatography - Sciencing. (2022, August 30).
- Thin Layer Chromatography (TLC).
-
d. State three factors that affect the Rf - - value of a compound in thin layer chromatography. [13]- Filo. (2024, September 16). Retrieved from
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2).
- VanVeller Lab Resources - Department of Chemistry.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019, July 23).
- Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19).
- Synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenyl-phosphoranylidenbutanylidene)-pent-2-enedioate and its cyclization - ResearchGate.
- TLC Visualization Reagents - EPFL.
- Thin Layer Chromatography.
- Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16).
- Thin-Layer Chromatography: An Essential Technique in Chemical Analysis.
- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.
- Principles of Thin Layer Chromatography.
- Thin layer chromatography | Resource | RSC Education.
- TLC analysis of the reaction mixture during the esterification of the... - ResearchGate.
- How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18).
- 2.1.4: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2022, August 16).
- DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY - PubMed.
- dimethyl pentanedioate - 1119-40-0, C7H12O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- A Real-World Example: Thin Layer Chromatography (Part 2 of 4). (2023, December 19).
- Synthesis of 3‐arylglutaric acids 6 a–j. | Download Scientific Diagram - ResearchGate.
- Efficient and Versatile Synthesis of 3-substituted Glutaric Acids - SciSpace. (2015, June 19).
- CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
- US2522366A - Preparation of substituted glutaric acid esters - Google Patents.
- Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
